molecular formula C18H19N3O5S B1142126 Cefprozil CAS No. 92676-86-3

Cefprozil

Cat. No.: B1142126
CAS No.: 92676-86-3
M. Wt: 389.4 g/mol
InChI Key: WDLWHQDACQUCJR-ZAMMOSSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefprozil is a semi-synthetic, second-generation cephalosporin antibiotic supplied exclusively for research use (RUO) . With a molecular formula of C18H19N3O5S and an average mass of 389.43 g/mol, it acts as a beta-lactam antibiotic by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall biosynthesis and leading to bacterial cell lysis . In research contexts, this compound is noted for its broad-spectrum activity against a range of organisms. It demonstrates particular efficacy against Gram-positive organisms such as Streptococcus pyogenes , Streptococcus pneumoniae , and methicillin-susceptible Staphylococcus aureus . It also shows moderate activity against certain Gram-negative bacteria, including Haemophilus influenzae , Moraxella catarrhalis , and Escherichia coli , and is relatively stable against hydrolysis by many beta-lactamases . Research into its pharmacokinetic properties indicates high oral bioavailability (~95%), a volume of distribution of 0.23 L/kg, and plasma protein binding of approximately 36% . Its elimination half-life is around 1.3 hours in individuals with normal renal function, with the drug being primarily excreted unchanged in the urine . This compound is a valuable tool for microbiological and pharmacological research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWHQDACQUCJR-ZAMMOSSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873545
Record name trans-Cefprozil
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Molecular Weight

389.4 g/mol
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CAS No.

92676-86-3, 92665-29-7
Record name trans-Cefprozil
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Record name Cefprozil [USAN:INN]
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Record name Cefprozil anhydrous, E-isomer
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Record name Cefprozil
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Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R)
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Record name CEFPROZIL ANHYDROUS, (E)-
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Melting Point

218-225 °C
Record name Cefprozil
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Foundational & Exploratory

The Core Mechanism of Cefprozil: A Technical Guide to its Interaction with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil, a second-generation cephalosporin, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This in-depth technical guide elucidates the molecular mechanism of this compound, with a specific focus on its interaction with penicillin-binding proteins (PBPs). Quantitative data on its activity against key respiratory pathogens, detailed experimental protocols for assessing PBP binding, and visual representations of the underlying pathways are provided to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The escalating threat of antimicrobial resistance necessitates a profound understanding of the mechanisms of action of existing antibiotics to inform the development of novel therapeutics. This compound is a broad-spectrum, second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is primarily attributed to its ability to interfere with the integrity of the bacterial cell wall.[1][3] This guide delves into the core of this mechanism: the targeted inhibition of penicillin-binding proteins.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, this compound targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the biosynthesis of peptidoglycan.[2][5] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.[3]

The binding of this compound to PBPs inhibits their transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains.[3] This inhibition disrupts the final stages of cell wall synthesis, leading to a weakened cell wall and subsequent cell lysis and death.[3] The affinity of this compound for specific PBPs can influence its spectrum of activity and potency against different bacterial species.

Quantitative Analysis of this compound Activity

The in vitro activity of this compound against key respiratory pathogens is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics in assessing the potency of an antimicrobial agent.

Table 1: this compound MIC Values for Streptococcus pneumoniae

Penicillin SusceptibilityMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
SusceptibleNot Specified0.124[3]
IntermediateNot Specified0.124[3]
ResistantNot Specified0.124[3]
Overall< 0.03 to > 40.032[6]

Table 2: this compound MIC Values for Haemophilus influenzae

β-Lactamase ProductionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
All StrainsNot Specified4>8[7]
β-Lactamase PositiveNot Specified>8>8[7]
β-Lactamase NegativeNot Specified44[7]

Experimental Protocols: Determining PBP Binding Affinity

The affinity of this compound for specific PBPs can be determined using a competitive binding assay. This method relies on the competition between the unlabeled test antibiotic (this compound) and a labeled β-lactam probe (e.g., fluorescently labeled penicillin) for binding to the PBPs.

Preparation of Bacterial Membranes
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae or Haemophilus influenzae) in an appropriate liquid medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and resuspend in the same buffer. Lyse the cells using a physical method such as sonication or French press to release the cellular contents.

  • Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components by ultracentrifugation.

  • Protein Quantification: Resuspend the membrane pellet in a minimal volume of buffer and determine the total protein concentration using a standard method like the Bradford or BCA protein assay.

Competitive PBP Binding Assay
  • Incubation with this compound: In a series of microcentrifuge tubes, incubate a standardized amount of the prepared bacterial membrane fraction with increasing concentrations of this compound. Include a control sample with no this compound. The incubation is typically carried out for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for the binding of this compound to the PBPs.

  • Labeling with Fluorescent Probe: Following the incubation with this compound, add a fixed, saturating concentration of a fluorescently labeled penicillin derivative, such as Bocillin™ FL, to each tube. Incubate for a further 10-15 minutes. The fluorescent probe will bind to the PBP active sites that are not already occupied by this compound.

  • Termination of Reaction: Stop the labeling reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS) and heating the samples.

Detection and Analysis
  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of this compound bound.

  • Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.

  • IC₅₀ Determination: Plot the percentage of inhibition of fluorescent probe binding (relative to the control) against the logarithm of the this compound concentration. The 50% inhibitory concentration (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe to a specific PBP, providing a measure of its binding affinity.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.

Cefprozil_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition Leads to This compound This compound This compound->PBP Binds to & Inhibits

This compound's mechanism of action on bacterial cell wall synthesis.

PBP_Binding_Assay_Workflow cluster_preparation I. Membrane Preparation cluster_assay II. Competitive Binding Assay cluster_analysis III. Detection & Analysis Culture Bacterial Culture (Log Phase) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Isolate Membrane Isolation (Ultracentrifugation) Lysis->Isolate Quantify Protein Quantification Isolate->Quantify Incubate_this compound Incubate Membranes with varying [this compound] Quantify->Incubate_this compound Add_Probe Add Fluorescent Penicillin (e.g., Bocillin™ FL) Incubate_this compound->Add_Probe Stop_Reaction Terminate Reaction Add_Probe->Stop_Reaction SDS_PAGE Separate PBPs (SDS-PAGE) Stop_Reaction->SDS_PAGE Visualize Visualize & Quantify Fluorescence SDS_PAGE->Visualize Calculate_IC50 Determine IC₅₀ Value Visualize->Calculate_IC50

Experimental workflow for determining PBP binding affinity.

Conclusion

This compound's efficacy as an antibacterial agent is fundamentally linked to its ability to inhibit the function of penicillin-binding proteins, thereby compromising the structural integrity of the bacterial cell wall. This guide has provided a detailed overview of this mechanism, supported by quantitative activity data and a comprehensive experimental protocol for the assessment of PBP binding affinity. A thorough understanding of these molecular interactions is paramount for the ongoing efforts to combat antibiotic resistance and to guide the development of the next generation of antimicrobial agents.

References

Cefprozil's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with a well-established role in the treatment of various bacterial infections. Its efficacy is rooted in its specific antibacterial spectrum, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of this compound's activity against these pathogens, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Antibacterial Spectrum and Potency

This compound demonstrates potent activity against a range of clinically significant Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][2][3] The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

The following table summarizes the in vitro activity of this compound against key Gram-positive isolates. The data, presented as MIC₅₀, MIC₉₀, and MIC range, are compiled from various studies and serve as a quantitative measure of this compound's potency.

Gram-Positive BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)1.04.00.25 - 4.0
Streptococcus pneumoniae0.250.50.06 - 2.0
Streptococcus pyogenes (Group A Streptococci)0.060.125≤0.03 - 0.25
Streptococcus agalactiae (Group B Streptococci)0.120.250.06 - 0.5
Listeria monocytogenes4.08.02.0 - 16.0

Note: this compound is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA) and has marginal activity against most enterococci.[4][5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial cell wall.[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound blocks the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains.[1] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][3]

cluster_this compound This compound cluster_Bacterium Gram-Positive Bacterium This compound This compound (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against Gram-positive bacteria is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method (CLSI Document M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Methodology:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, the broth is often supplemented with lysed horse blood.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For streptococci, incubation may be performed in an atmosphere of 5% CO₂.

  • Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

start Start prep_antibiotic Prepare serial dilutions of this compound in broth start->prep_antibiotic inoculate Inoculate microtiter plate wells with bacteria prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Disk Diffusion Method (CLSI Document M02)

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.[4][5]

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate. For streptococci, Mueller-Hinton agar with 5% sheep blood is used.

  • Application of Antimicrobial Disks: A paper disk impregnated with a specified concentration of this compound (typically 30 µg) is placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours. For streptococci, incubation is performed in an atmosphere of 5% CO₂.

  • Measurement of Zone of Inhibition: After incubation, the diameter of the zone of no bacterial growth around the this compound disk is measured in millimeters.

  • Interpretation of Results: The measured zone diameter is compared to established interpretive criteria from CLSI to categorize the isolate as susceptible, intermediate, or resistant to this compound.

start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate_plate Evenly streak inoculum onto Mueller-Hinton agar prep_inoculum->inoculate_plate apply_disk Apply this compound-impregnated disk to agar surface inoculate_plate->apply_disk incubate Incubate at 35°C for 16-24 hours apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone interpret Interpret results based on CLSI standards measure_zone->interpret end End interpret->end

Caption: Disk diffusion workflow for susceptibility testing.

Conclusion

This compound remains a valuable oral cephalosporin with a significant antibacterial spectrum against common Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus and various Streptococcus species. The quantitative data and standardized methodologies presented in this guide provide a robust framework for the continued evaluation and understanding of this compound's role in antimicrobial therapy and research. The visualizations of its mechanism of action and experimental workflows offer a clear and concise overview for professionals in the field. As antimicrobial resistance continues to be a global challenge, a thorough understanding of the antibacterial spectrum and activity of established agents like this compound is paramount for informed clinical use and future drug development efforts.

References

In Vitro Activity of Cefprozil Against Streptococcus pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the second-generation cephalosporin, Cefprozil, against the significant respiratory pathogen, Streptococcus pneumoniae. The document summarizes key quantitative data from various studies, details the experimental protocols for susceptibility testing, and visualizes the mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro efficacy of this compound against Streptococcus pneumoniae has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 (MIC required to inhibit 50% of isolates), MIC90 (MIC required to inhibit 90% of isolates), and susceptibility percentages of this compound against S. pneumoniae.

Table 1: MIC50 and MIC90 Values of this compound against Streptococcus pneumoniae

Study / RegionNumber of IsolatesPenicillin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)
São Paulo96Not specified-0.125[1]
Multi-center (USA)5,321Not specified0.25[2]2[2]

Table 2: Susceptibility of Streptococcus pneumoniae to this compound

Study / RegionNumber of IsolatesPenicillin SusceptibilitySusceptibility Criteria (µg/mL)Percent Susceptible
Multi-center (USA)1,476All≤2 (NCCLS)63%[3]
Multi-center (USA)5,321Not specifiedNot specified75%[2]

It is important to note that the activity of this compound can be influenced by the penicillin susceptibility of the S. pneumoniae isolates.

Experimental Protocols

The determination of in vitro susceptibility of Streggtococcus pneumoniae to this compound is primarily conducted using standardized methods such as broth microdilution and gradient diffusion (E-test). These methods are performed in accordance with guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves challenging the bacterial isolate with serial dilutions of the antimicrobial agent in a liquid medium.

Protocol:

  • Bacterial Isolate Preparation:

    • Streptococcus pneumoniae isolates are subcultured on a suitable agar medium, such as Mueller-Hinton agar with 5% sheep blood.

    • Plates are incubated at 35°C in an atmosphere of 5% CO2 for 20-24 hours.[4]

    • A bacterial suspension is prepared in a suitable liquid medium (e.g., saline or Mueller-Hinton broth) to match the turbidity of a 0.5 McFarland standard.

  • Antimicrobial Agent Preparation:

    • A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth supplemented with 3-5% lysed horse blood to achieve the desired concentration range in the microdilution plate.[5][6]

  • Inoculation and Incubation:

    • The standardized bacterial suspension is further diluted and added to the wells of a 96-well microtiter plate, each containing a specific concentration of this compound, to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[6]

    • The plate includes a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • The microtiter plate is incubated at 35°C in ambient air for 20-24 hours.[6]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

E-test (Gradient Diffusion Method)

The E-test utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.

Protocol:

  • Bacterial Isolate and Agar Plate Preparation:

    • A standardized inoculum of S. pneumoniae is prepared as described for the broth microdilution method.

    • The inoculum is uniformly streaked onto the surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood.[4][7]

  • Application of E-test Strip:

    • A this compound E-test strip is applied to the surface of the inoculated agar plate.

  • Incubation:

    • The plate is incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.[4]

  • MIC Determination:

    • An elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7]

Visualizations

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9][10][11] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8][9] The inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[8][9]

Mechanism of Action of this compound against S. pneumoniae This compound This compound PBP Penicillin-Binding Proteins (PBPs) in S. pneumoniae cell wall This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall is essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Loss of integrity leads to

Caption: this compound inhibits bacterial cell wall synthesis leading to cell death.

Experimental Workflows

The following diagrams illustrate the workflows for the two primary methods used to determine the in vitro susceptibility of S. pneumoniae to this compound.

Broth Microdilution Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result Isolate S. pneumoniae Isolate Suspension Standardized Bacterial Suspension (0.5 McFarland) Isolate->Suspension Inoculation Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) Suspension->Inoculation Dilutions Serial Dilutions of this compound in Mueller-Hinton Broth Dilutions->Inoculation Incubation Incubate at 35°C for 20-24 hours Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Caption: Workflow for determining MIC using the broth microdilution method.

E-test (Gradient Diffusion) Workflow cluster_prep Preparation cluster_procedure Procedure cluster_result Result Isolate S. pneumoniae Isolate Suspension Standardized Bacterial Suspension (0.5 McFarland) Isolate->Suspension Plate Inoculate Mueller-Hinton Sheep Blood Agar Plate Suspension->Plate Strip Apply this compound E-test Strip Plate->Strip Incubation Incubate at 35°C in 5% CO2 for 20-24 hours Strip->Incubation MIC Read MIC at Intersection of Inhibition Zone and Strip Incubation->MIC

Caption: Workflow for determining MIC using the E-test gradient diffusion method.

References

Pharmacokinetics and pharmacodynamics of Cefprozil for research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacokinetic and Pharmacodynamic Properties of a Second-Generation Cephalosporin for Drug Development and Scientific Investigation.

Introduction

Cefprozil, a second-generation oral cephalosporin, has been a subject of extensive research due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside its mechanism of action and the determinants of its bactericidal efficacy, is paramount for its effective application in research and the development of novel therapeutic strategies. This document synthesizes key quantitative data, details established experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of this important antibiotic.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug dictates its concentration-time course in the body, which is fundamental to its efficacy and safety. This compound is administered as a mixture of cis- and trans-isomers in an approximate 90:10 ratio, with the cis-isomer being the more active component.[1]

Absorption

Following oral administration, this compound is well-absorbed, with a bioavailability of approximately 90-95% in fasting adults.[2][3] Peak plasma concentrations (Cmax) are typically reached within 1.5 to 2 hours.[4][5] The presence of food does not significantly affect the extent of absorption (AUC) but may delay the time to reach peak plasma concentration (Tmax).[2][6]

Distribution

This compound is distributed into various body tissues and fluids.[2] The volume of distribution at steady-state is estimated to be 0.23 L/kg.[4] Plasma protein binding is approximately 35-45%.[4][7]

Metabolism and Excretion

This compound is primarily excreted unchanged in the urine, with approximately 60% of the administered dose recovered in the urine.[4][6] The elimination half-life (t½) in adults with normal renal function is about 1.3 hours.[4] Renal clearance of this compound exceeds the glomerular filtration rate, suggesting that active tubular secretion is a significant pathway of elimination.[8][9]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValueReference
Bioavailability~90-95%[2][3]
Tmax (Time to Peak Concentration)1.5 - 2.0 hours[4][5][7]
Cmax (Peak Plasma Concentration) - 250 mg dose6.1 µg/mL[4]
Cmax (Peak Plasma Concentration) - 500 mg dose10.5 - 11.5 µg/mL[4][10]
Cmax (Peak Plasma Concentration) - 1 g dose18.3 µg/mL[4]
Elimination Half-life (t½)1.3 hours[4]
Volume of Distribution (Vd)0.23 L/kg[4]
Protein Binding35-45%[4][7]
Renal Clearance~2.3 mL/min/kg[4]
Total Body Clearance~3 mL/min/kg[4]
Urinary Excretion (unchanged)~60%[4]

Table 2: Pharmacokinetic Parameters of this compound in Special Populations

PopulationParameterValueReference
Pediatric (6 months - 12 years)
Tmax1 - 2 hours[4]
Elimination Half-life (t½)~1.5 hours[4]
Cmax (15 mg/kg dose)~11.2 - 12.1 µg/mL[11][12]
Cmax (30 mg/kg dose)~15.9 - 18.0 µg/mL[11][12]
Geriatric (≥65 years)
AUC35-60% higher than younger adults[4]
Renal Clearance40% lower than younger adults[4]
Renal Impairment (CrCl < 30 mL/min)
Elimination Half-life (t½)Prolonged up to 5.2 hours[4]
Hepatic Impairment
Elimination Half-life (t½)Increased to ~2 hours[2][4]

Pharmacodynamics of this compound

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antibiotics, this primarily involves their antibacterial activity.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[3][13] This inhibition leads to a weakened cell wall and subsequent cell lysis.[13]

G cluster_drug This compound Action cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Leads to weakened Lysis Cell Lysis CellWall->Lysis Results in G cluster_workflow HPLC Analysis Workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection data_analysis Data Analysis (Peak Area vs. Concentration) hplc_injection->data_analysis end End: This compound Concentration data_analysis->end G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose ADME Absorption Distribution Metabolism Excretion Dose->ADME Concentration Plasma Concentration (Time Course) ADME->Concentration Effect Antibacterial Effect Concentration->Effect %fT > MIC MIC Minimum Inhibitory Concentration (MIC) MIC->Effect Outcome Clinical Outcome (Efficacy & Safety) Effect->Outcome

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefprozil Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is distinguished by the presence of a propenyl group at the 3-position of the cephem nucleus. This compound is commercially available as a mixture of two geometric isomers, the (Z)-isomer (cis) and the (E)-isomer (trans), with the (Z)-isomer being the predominant and more active component, typically in a ratio of approximately 9:1.[1] This guide provides a detailed exploration of the chemical structures, synthesis pathways, and analytical methodologies for the isomers of this compound.

Chemical Structure of this compound Isomers

This compound, with the chemical formula C₁₈H₁₉N₃O₅S, exists as two diastereomers due to the geometric isomerism of the propenyl side chain.[2] The antibacterial efficacy of this compound is primarily attributed to the (Z)-isomer.[3]

Table 1: Chemical Identification of this compound Isomers

IsomerIUPAC NameCAS Number (Anhydrous)Molecular FormulaMolecular Weight (Anhydrous)
(Z)-Cefprozil (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid121412-77-9[4]C₁₈H₁₉N₃O₅S389.43 g/mol [4]
(E)-Cefprozil (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid92676-86-3[5][6]C₁₈H₁₉N₃O₅S389.43 g/mol [6]

Synthesis Pathways of this compound Isomers

The synthesis of this compound typically involves the creation of the cephem core structure followed by the introduction of the characteristic propenyl side chain and the acylation at the 7-position. Several synthetic strategies have been developed to control the isomeric ratio and improve overall yield.

Synthesis Pathway 1: Wittig Reaction Approach

This common pathway utilizes a Wittig reaction to introduce the propenyl group, often resulting in a mixture of (Z) and (E) isomers that require subsequent separation.

G 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Protection Silylation Protection 7-ACA->Protection Protected_7ACA Protected 7-ACA Protection->Protected_7ACA Iodination Iodination (TMSI) Protected_7ACA->Iodination Iodo_Intermediate 3-Iodomethyl Intermediate Iodination->Iodo_Intermediate Wittig_Reaction Wittig Reaction with Triphenylphosphine & Acetaldehyde Iodo_Intermediate->Wittig_Reaction Isomer_Mixture_Protected Protected (Z/E)-7-APCA Mixture Wittig_Reaction->Isomer_Mixture_Protected Deprotection_Acylation Deprotection & Acylation with D-p-Hydroxyphenylglycine derivative Isomer_Mixture_Protected->Deprotection_Acylation Cefprozil_Mixture This compound (Z/E) Isomer Mixture Deprotection_Acylation->Cefprozil_Mixture Separation Chromatographic Separation Cefprozil_Mixture->Separation Z_Isomer (Z)-Cefprozil Separation->Z_Isomer E_Isomer (E)-Cefprozil Separation->E_Isomer G 7-APRA 7-Amino-3-propenyl-4-cephalosporanic acid (7-APRA) Enzymatic_Coupling Enzymatic Coupling (Penicillin Acylase) 7-APRA->Enzymatic_Coupling D-HPG_Ester D-p-Hydroxyphenylglycine Ester D-HPG_Ester->Enzymatic_Coupling Cefprozil_Mixture This compound (Z/E) Isomer Mixture Enzymatic_Coupling->Cefprozil_Mixture Crystallization Crystallization/Purification Cefprozil_Mixture->Crystallization Z_Isomer_Enriched Enriched (Z)-Cefprozil Crystallization->Z_Isomer_Enriched

References

A Technical Deep Dive into the Antibacterial Dynamics of Cefprozil's Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BRISTOL, CT – December 13, 2025 – This technical guide provides an in-depth analysis of the stereoisomeric antibacterial activity of cefprozil, a second-generation cephalosporin. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the differential effects of its (Z)- and (E)-isomers, more commonly known as the cis- and trans-isomers, respectively.

This compound is synthesized as a diastereomeric mixture, predominantly consisting of the cis-isomer (approximately 90%) and a smaller proportion of the trans-isomer (approximately 10%). While both isomers exhibit antibacterial properties, their efficacy varies, particularly against different classes of bacteria. This guide synthesizes available data on their individual activities, presents this information in a comparative format, and details the experimental methodologies used to derive these findings.

Core Findings: Differential Antibacterial Potency

Extensive in vitro studies have established a clear distinction in the antibacterial spectrum and potency of this compound's cis- and trans-isomers. The primary takeaway is that the cis-isomer (BMY-28100) is the major contributor to this compound's activity, especially against Gram-negative bacteria.

Against Gram-positive cocci, the antibacterial activities of the cis- and trans-isomers are largely comparable.[1][2] However, a significant divergence in efficacy is observed against Gram-negative bacilli. The cis-isomer has been reported to be six to eight times more potent than its trans-counterpart against this class of pathogens.[2] This enhanced activity of the cis-isomer is a critical factor in the overall clinical effectiveness of the this compound mixture.

Quantitative Analysis of Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the this compound isomeric mixture against key respiratory and common pathogens. While comprehensive data on the purified individual isomers is limited in publicly available literature, the provided information, coupled with the established potency differences, offers a clear picture of their respective contributions.

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens

Bacterial SpeciesThis compound (Isomer Mixture) MIC90 (μg/mL)Comparative Isomer Activity
Streptococcus pneumoniae0.5 - 2.0[3][4]Cis ≈ Trans
Haemophilus influenzae (β-lactamase positive)2 - 16[3][5]Cis > Trans (6-8x more potent)[2]
Moraxella catarrhalis1 - 2[3][5]Cis > Trans (6-8x more potent)[2]

Table 2: In Vitro Activity of this compound Against Other Common Pathogens

Bacterial SpeciesThis compound (Isomer Mixture) MIC90 (μg/mL)Comparative Isomer Activity
Staphylococcus aureus (Methicillin-susceptible)4.0[6]Cis ≈ Trans
Streptococcus pyogenes<0.5Cis ≈ Trans
Escherichia coli>8.0[6]Cis > Trans (6-8x more potent)[2]
Klebsiella pneumoniae>8.0[6]Cis > Trans (6-8x more potent)[2]

Experimental Protocols

The determination of the antibacterial activity of this compound and its isomers relies on standardized methodologies for susceptibility testing and chromatographic separation.

Isomer Separation and Quantification: High-Performance Liquid Chromatography (HPLC)

To evaluate the individual antibacterial activities of the cis- and trans-isomers, they must first be separated from the mixture. Reversed-phase HPLC is the standard method for this purpose.

  • Column: A C8 or C18 reversed-phase column is typically employed.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., monobasic ammonium phosphate) with an acidic pH (e.g., adjusted to 4.4 with phosphoric acid). The precise ratio is optimized to achieve baseline separation of the two isomer peaks.

  • Detection: UV detection at 280 nm is used to identify and quantify the separated isomers.

  • Quantification: The concentration of each isomer is determined by comparing the peak area to that of a reference standard of known concentration.

Antimicrobial Susceptibility Testing (AST)

Standardized methods, such as broth microdilution or agar dilution, are used to determine the Minimum Inhibitory Concentration (MIC) of the separated isomers and the mixture.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the purified cis-isomer, trans-isomer, and the this compound mixture are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Preparation of Antibiotic-Containing Agar: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the purified cis-isomer, trans-isomer, or the this compound mixture.

  • Preparation of Inoculum: A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 1 x 10^7 CFU/mL.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate using a multipoint inoculator. A growth control plate without any antibiotic is also inoculated.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualizing Experimental Workflows

To further elucidate the processes involved in determining the differential activity of this compound isomers, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_0 Isomer Separation cluster_1 Antimicrobial Susceptibility Testing cefprozil_mixture This compound (Cis/Trans Mixture) hplc High-Performance Liquid Chromatography (HPLC) cefprozil_mixture->hplc mic_determination Broth Microdilution or Agar Dilution cefprozil_mixture->mic_determination Test Compound cis_isomer Purified Cis-Isomer hplc->cis_isomer trans_isomer Purified Trans-Isomer hplc->trans_isomer cis_isomer->mic_determination Test Compound trans_isomer->mic_determination Test Compound bacterial_culture Bacterial Isolate Culture inoculum_prep Standardized Inoculum Preparation bacterial_culture->inoculum_prep inoculum_prep->mic_determination mic_results MIC Value Determination mic_determination->mic_results

Workflow for this compound Isomer Activity Testing

logical_relationship This compound This compound Drug Product cis_isomer Cis-Isomer (~90%) This compound->cis_isomer trans_isomer Trans-Isomer (~10%) This compound->trans_isomer activity_gp Similar Antibacterial Activity cis_isomer->activity_gp activity_gn_cis High Antibacterial Activity cis_isomer->activity_gn_cis trans_isomer->activity_gp activity_gn_trans Lower Antibacterial Activity trans_isomer->activity_gn_trans gram_positive Gram-Positive Bacteria gram_negative Gram-Negative Bacteria activity_gp->gram_positive activity_gn_cis->gram_negative activity_gn_trans->gram_negative

Logical Relationship of this compound Isomer Activity

Conclusion

The antibacterial efficacy of this compound is a composite of the activities of its cis- and trans-isomers. While both contribute to its action against Gram-positive bacteria, the cis-isomer is predominantly responsible for the drug's effectiveness against Gram-negative pathogens. This detailed understanding of the stereospecific activity of this compound is crucial for ongoing drug development, informing strategies for the synthesis of more targeted and potent cephalosporin antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel antimicrobial agents.

References

The Molecular Blueprint of Cefprozil's Bactericidal Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil, a second-generation cephalosporin, exerts its bactericidal effects by targeting the crucial process of bacterial cell wall synthesis. This in-depth technical guide delineates the molecular basis of this compound's mechanism of action, with a focus on its interaction with penicillin-binding proteins (PBPs). We provide a comprehensive overview of its activity against key respiratory pathogens, detailed experimental protocols for assessing its efficacy, and a visual representation of the inhibited biochemical pathway.

Introduction

This compound is a semi-synthetic broad-spectrum cephalosporin antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility lies in the treatment of mild to moderate infections, particularly of the respiratory tract. Understanding the molecular interactions that underpin its bactericidal activity is paramount for optimizing its use and for the development of future antimicrobial agents. This guide will explore the fundamental mechanisms of this compound, from its primary molecular target to its ultimate disruptive effect on bacterial integrity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of this compound is a direct consequence of its ability to inhibit the synthesis of the bacterial cell wall.[2][3] The essential structural component of the bacterial cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[4] This cross-linking step, which confers rigidity and structural integrity to the cell wall, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5]

This compound, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[4] This mimicry allows it to bind to the active site of PBPs. The strained β-lactam ring of this compound is susceptible to nucleophilic attack by a serine residue within the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[4][6] This irreversible binding effectively inactivates the transpeptidase function of the PBP, halting the cross-linking of the peptidoglycan chains.[6] The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.[6]

Signaling Pathway of Peptidoglycan Synthesis Inhibition by this compound

The following diagram illustrates the key steps in bacterial cell wall synthesis and the point of intervention by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Flippase Bactoprenol_P Bactoprenol-P Bactoprenol_PP->Bactoprenol_P Recycling Peptidoglycan_chain Growing Peptidoglycan Chain Bactoprenol_PP->Peptidoglycan_chain Transglycosylase Cross_linked_peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PBP->Cross_linked_peptidoglycan Inactive_PBP Inactive PBP-Cefprozil Complex PBP->Inactive_PBP Acylation This compound This compound This compound->PBP Binding Inactive_PBP->Cross_linked_peptidoglycan Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Quantitative Data: In Vitro Susceptibility

The efficacy of this compound against common respiratory pathogens is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

BacteriumMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae0.25 - 0.51.0 - 2.0[7]
Haemophilus influenzae2.0 - 4.04.0 - 8.0[8]
Moraxella catarrhalis0.5 - 1.01.0 - 2.0[9]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on the specific strains and testing methodologies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound powder of known potency

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with lysed horse blood for fastidious organisms like S. pneumoniae

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidity meter

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10-fold higher than the highest concentration to be tested. Dissolve the powder in a suitable solvent and then dilute in CAMHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations. Typically, this is done by adding 50 µL of broth to wells 2-11, adding 100 µL of the highest this compound concentration to well 1, and then serially transferring 50 µL from well to well. Well 12 serves as a growth control (no antibiotic).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (wells 1-12). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Competitive PBP Binding Assay with a Fluorescent Penicillin Analog

This protocol describes a method to determine the affinity of this compound for specific PBPs.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the binding of a fluorescently labeled penicillin to specific PBPs.

Materials:

  • Bacterial strain of interest

  • This compound

  • Fluorescent penicillin derivative (e.g., Bocillin™ FL)

  • Buffer for cell lysis (e.g., phosphate buffer with protease inhibitors)

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescence imager

  • Densitometry software

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with buffer.

    • Lyse the cells by sonication or French press on ice.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for 30 minutes at 37°C.

    • Include a control sample with no this compound.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of the fluorescent penicillin derivative to each tube and incubate for an additional 10 minutes at 37°C. The fluorescent probe will bind to PBPs not occupied by this compound.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of this compound.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of inhibition (relative to the control) against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in fluorescent labeling, by fitting the data to a dose-response curve.

Experimental Workflow

A logical workflow for characterizing the bactericidal mechanism of a β-lactam antibiotic like this compound involves a multi-step process.

Experimental_Workflow cluster_workflow Experimental Workflow for Characterizing this compound's Bactericidal Effect A Initial Screening: MIC Determination (Broth Microdilution) B Target Identification: Competitive PBP Binding Assay A->B Identifies susceptible organisms C Mechanism Confirmation: Cell Lysis Assay A->C Confirms bactericidal activity D Kinetic Analysis: Determination of Inhibition Constants (Ki) B->D Identifies specific PBP targets E Final Assessment: Time-Kill Curve Analysis C->E Quantifies the rate of killing D->E Provides kinetic parameters of inhibition

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound's bactericidal activity is firmly rooted in its ability to disrupt the structural integrity of the bacterial cell wall by inhibiting the transpeptidase activity of penicillin-binding proteins. This guide has provided a detailed molecular overview of this mechanism, supported by quantitative susceptibility data and comprehensive experimental protocols. A thorough understanding of these fundamental principles is essential for the effective clinical application of this compound and for the rational design of novel antibiotics to combat the growing challenge of antimicrobial resistance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Cefprozil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantification of Cefprozil in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] It is crucial to have a reliable and accurate analytical method for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note describes a validated Reverse Phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

Several HPLC methods have been reported for the quantification of this compound. A summary of the key chromatographic parameters from different methods is presented in Table 1 for easy comparison. The method detailed in this document is a simple, precise, and accurate RP-HPLC method that has been validated according to ICH guidelines.[1][2]

Table 1: Summary of Reported HPLC Methods for this compound Quantification

ParameterMethod 1[1][2]Method 2Method 3[3][4]Method 4[5][6]
Column Hypersilthermo C-18 (250mm x 4.6 mm, 5 µm)RPC-18Merck Chromolith Performance RP-18e and Phenomenex Synergi Hydro RP C18Enable C18 (125mm × 4.6mm, 5.0μm)
Mobile Phase Acetonitrile and Monobasic Ammonium phosphate buffer (50:50 v/v), pH 4.4Trifluoroacetic acid in water (75 vols) and trifluoroacetic acid in acetonitrile (25 vols)Water-acetonitrile (90:10, v/v)Triethylamine: Methanol: Acetonitrile: Ultra-Pure Water (0.1: 5: 25: 69.9 v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.5 mL/min
Injection Volume 10 µL20 µL10 µLNot Specified
Detection Wavelength 280 nm290 nm200 nm262 nm
Retention Time 4.55 min11.701 min< 13 min (C18), < 5 min (monolithic)4.18 min
Linearity Range 20-100 µg/mL0.2-20 µg/mLNot Specified0.01–50 µg/mL

Detailed Experimental Protocol

This protocol is based on a validated RP-HPLC method for the estimation of this compound in tablet dosage form.[1][2]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic Ammonium phosphate (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound tablets

Equipment
  • High-Performance Liquid Chromatograph with UV/VIS detector

  • Hypersilthermo C-18 Column (250mm x 4.6 mm, 5 µm particle size)

  • Syringe filter (0.45 µm)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Mobile Phase
  • Prepare a monobasic ammonium phosphate buffer by dissolving a suitable amount in HPLC grade water.

  • Adjust the pH of the buffer to 4.4 using ortho-phosphoric acid.

  • Mix the buffer and acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase by sonicating for 20 minutes and filter through a 0.45 µm membrane filter.[1]

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in 50 mL of the mobile phase with shaking and sonication.

  • Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.[1]

  • Filter the stock solution through a 0.2 µm membrane filter.[1]

Preparation of Sample Solution
  • Weigh and powder twenty this compound tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of mobile phase and sonicate for 15-20 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.[1]

Chromatographic Analysis
  • Set up the HPLC system with the specified chromatographic conditions (see Table 1, Method 1).

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the standard and sample solutions into the chromatograph.[1]

  • Record the chromatograms and measure the peak areas.

  • The retention time for this compound is expected to be approximately 4.55 minutes.[1][2]

Quantification

The amount of this compound in the sample is calculated using the peak areas obtained from the standard and sample solutions.

Method Validation Summary

The described method has been validated according to ICH guidelines, and the results are summarized in Table 2.[1][2]

Table 2: Validation Parameters of the HPLC Method for this compound

ParameterResult
Linearity (µg/mL) 20-100[1][2]
Correlation Coefficient (r²) > 0.999[5][6]
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%[1][2]
Limit of Detection (LOD) (µg/mL) 0.02[5]
Limit of Quantification (LOQ) (µg/mL) 0.06[5]
Robustness The method is robust for small deliberate changes in flow rate, mobile phase composition, and pH.[5][6]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the this compound quantification process.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (Acetonitrile:Buffer 50:50) Injection Inject 10 µL MobilePhase->Injection StandardSol Standard Solution (100 µg/mL) StandardSol->Injection SampleSol Sample Solution (from Tablets) SampleSol->Injection Column C18 Column Injection->Column Detection UV Detection (280 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Quantification Quantify this compound PeakArea->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

G cluster_validation Method Validation cluster_protocol Analytical Protocol Linearity Linearity ValidatedMethod Validated HPLC Method Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SamplePrep Sample Preparation Chromatography Chromatographic Separation SamplePrep->Chromatography DataAnalysis Data Analysis Chromatography->DataAnalysis ValidatedMethod->SamplePrep

Caption: Logical relationship of method validation and analytical protocol.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method is validated as per ICH guidelines and is suitable for routine quality control analysis. The provided experimental protocol and workflow diagrams offer a clear guide for researchers and analysts in the pharmaceutical industry.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Cefprozil via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for determining its efficacy against clinical isolates and for surveillance of emerging resistance. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This document provides a detailed protocol for performing in vitro susceptibility testing of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the lowest concentration of this compound that completely inhibits visible bacterial growth is recorded as the MIC.

Data Presentation

Table 1: CLSI MIC Interpretive Criteria for this compound
OrganismSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
Enterobacterales≤ 816≥ 32
Haemophilus influenzae and Haemophilus parainfluenzae≤ 816≥ 32
Streptococcus pneumoniae≤ 12≥ 4
Streptococcus spp. Beta-hemolytic group≤ 12≥ 4

Note: These breakpoints are based on CLSI guidelines. Users should always refer to the most current version of the CLSI M100 document for the latest interpretive criteria.

Table 2: Quality Control (QC) Ranges for this compound MIC Testing
Quality Control StrainATCC® No.This compound MIC Range (µg/mL)
Escherichia coli259222 - 8
Staphylococcus aureus292130.5 - 2
Haemophilus influenzae497661 - 4
Streptococcus pneumoniae496190.12 - 0.5

Note: These are representative QC ranges. Laboratories must verify the current acceptable ranges from the latest edition of the CLSI M100 supplement.

Experimental Protocols

Preparation of this compound Stock Solution
  • Obtain this compound Powder: Use analytical grade this compound powder with a known potency.

  • Solvent Selection: this compound is soluble in water. Use sterile, distilled water as the solvent.

  • Calculation of Powder Mass: Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). The following formula can be used:

  • Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile distilled water. Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into sterile cryovials and store at -60°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Procedure
  • Media Preparation:

    • For most non-fastidious bacteria (e.g., Enterobacterales, S. aureus), use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • For Haemophilus influenzae, use Haemophilus Test Medium (HTM) broth.

    • For Streptococcus pneumoniae, use CAMHB supplemented with 2-5% lysed horse blood.

    • Prepare the media according to the manufacturer's instructions and sterilize.

  • Preparation of Microdilution Plates:

    • Aseptically dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

    • Prepare serial twofold dilutions of the this compound stock solution in the first column of wells to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • Use a multichannel pipette to perform serial dilutions across the plate, typically leaving the last column for a growth control (no antibiotic).

  • Inoculum Preparation and Standardization:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microdilution Plates:

    • Inoculate each well with 50 µL of the standardized and diluted bacterial suspension, resulting in a final volume of 100 µL per well.

    • The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Stack the plates (no more than four high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

    • For Haemophilus influenzae and Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpreting Results:

    • Following incubation, examine the plates from the bottom using a reading mirror or an automated plate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

    • Interpret the MIC values according to the CLSI breakpoints provided in Table 1.

Quality Control
  • Concurrently test the recommended ATCC® quality control strains with each batch of clinical isolates.

  • The resulting MICs for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document (see Table 2 for representative ranges).

  • If QC results are out of range, the test results for the clinical isolates are considered invalid, and an investigation into the source of the error is required.

Mandatory Visualization

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions of this compound in 96-Well Plate stock->plate_prep media Prepare Appropriate Broth Medium media->plate_prep inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria (Final ~5x10^5 CFU/mL) inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results using CLSI Breakpoints read_mic->interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Cefprozil stock solution preparation and storage for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Cefprozil

Topic: this compound Stock Solution Preparation and Storage for Laboratory Use Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][4] For reliable and reproducible in vitro laboratory experiments, such as minimum inhibitory concentration (MIC) assays, susceptibility testing, and mechanism of action studies, the correct preparation and storage of this compound stock solutions are critical. These application notes provide detailed protocols for the preparation of this compound stock solutions in common laboratory solvents and guidelines for their proper storage to ensure stability and efficacy.

Physicochemical Properties and Solubility

This compound is supplied as a white to yellowish crystalline powder and exists as a cis and trans isomeric mixture, typically in a 9:1 ratio.[5] Understanding its solubility is key to preparing homogeneous stock solutions.

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Reference(s)
Dimethyl Sulfoxide (DMSO) ~1.6 - 10 mg/mL [5][6][7]
Methanol ~11 mg/mL [5]
Phosphate-Buffered Saline (PBS), pH 7.2 ~1.25 mg/mL [6]
Water Slightly soluble [5][8][9]
Ethanol Poorly soluble (< 1 mg/mL) to slightly soluble [5][8]
Acetone Poorly soluble (< 1 mg/mL) / Practically insoluble [5][8]
Chloroform Poorly soluble (< 1 mg/mL) [5]

| Dimethylformamide (DMF) | ~0.3 mg/mL |[6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (e.g., 10 mg/mL)

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[6][7]

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Adding Solvent: Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolving: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately as recommended in Table 2.

Protocol 2: Preparation of this compound Stock Solution in Aqueous Buffer (e.g., 1 mg/mL in PBS)

For experiments where organic solvents may interfere, an aqueous buffer such as PBS can be used. Note the lower solubility and shorter stability of aqueous solutions.[6]

Materials:

  • This compound powder (crystalline solid)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Weigh the desired amount of this compound powder in a sterile tube. For example, weigh 1 mg of this compound to make 1 mL of a 1 mg/mL solution.

  • Adding Solvent: Add the required volume of sterile PBS (pH 7.2).

  • Dissolving: Vortex the solution vigorously. Sonication in a water bath for short intervals may be required to fully dissolve the compound.

  • Final Volume: Ensure the final desired concentration is reached.

  • Usage: Prepare this solution fresh immediately before use. It is not recommended to store aqueous solutions for more than one day.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 2: Recommended Storage and Stability of this compound

Form Storage Temperature Stability / Shelf-Life Reference(s)
Crystalline Solid / Powder Room Temperature (15-30°C) or -20°C Stable for years if protected from light and humidity. [5][6][9][10]
DMSO Stock Solution -20°C or -80°C Stable for several months to years. Avoid repeated freeze-thaw cycles. [6]
Aqueous Solution (e.g., in PBS or water) 2-8°C Recommended for use within 6-24 hours. Do not store for more than one day. [6][11][12]

| Reconstituted Oral Suspension | 2-8°C (Refrigerator) | Discard after 14 days. |[13] |

Visualization of Protocols and Pathways

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

G cluster_prep Preparation Phase cluster_process Processing & Storage start Start: Determine Required Concentration and Volume weigh 1. Weigh this compound Powder into a Sterile Tube start->weigh add_solvent 2. Add Appropriate Volume of Solvent (e.g., DMSO, PBS) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve sterilize 4. Sterilize via 0.22 µm Filter (If Required for Application) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at Recommended Temperature (-20°C or -80°C) aliquot->store finish End: Ready for Experimental Use store->finish G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Forms Lysis Cell Wall Weakens → Cell Lysis & Death Crosslinking->Lysis Inhibition leads to This compound This compound This compound->PBP Binds & Inhibits

References

Analytical methods for detecting Cefprozil and its metabolites in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of Cefprozil Diastereomers in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a second-generation cephalosporin antibiotic administered as a mixture of two diastereomers, cis and trans, in an approximate 90:10 ratio.[1][2] Both isomers exhibit antimicrobial activity, though their potencies differ, making it essential to develop sensitive and reliable analytical methods to quantify them separately for pharmacokinetic and bioequivalence studies.[3][4] This document provides detailed protocols for the determination of this compound diastereomers in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the simultaneous determination of cis- and trans-cefprozil. A key advantage is the short analysis time and the ability to use a stable isotope-labeled internal standard (IS), which is preferred for mass spectrometry-based assays.[5]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • This compound-D4 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (heparinized)

2. Standard and Quality Control (QC) Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-D4 in methanol.[5]

  • Intermediate Solutions: Dilute the this compound stock solution to 200 µg/mL in a 50:50 (v/v) mixture of methanol and water.[5]

  • Internal Standard (IS) Working Solution: Dilute the this compound-D4 stock solution to 30 µg/mL in 50:50 (v/v) methanol:water.[5]

  • Calibration Standards & QC Samples: Spike blank human plasma with appropriate volumes of the intermediate this compound solution to achieve the desired concentration ranges.[5]

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[5]

  • Add 20 µL of the 30 µg/mL this compound-D4 IS working solution and vortex for 10 seconds.[5]

  • Add 400 µL of a precipitating solution (methanol with 0.1% formic acid) to the tube.[5]

  • Vortex the mixture vigorously for 2 minutes.[5]

  • Centrifuge at 12,000 × g for 10 minutes at 4°C.[5]

  • Transfer the supernatant and inject 3.0 µL into the HPLC-MS/MS system for analysis.[5]

4. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 4000 triple quadrupole MS or equivalent

  • Column: C18 reversed-phase column[4][5]

  • Mobile Phase: A gradient program using 0.5% formic acid in water and acetonitrile.[4][5]

  • Total Run Time: 4.0 minutes[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Detection: Multiple Reaction Monitoring (MRM)[4][5]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound (cis & trans) 391.2 114.0[4][5]

| this compound-D4 (IS) | 395.0 | 114.5[4][5] |

Quantitative Data Summary (HPLC-MS/MS)
ParameterMethod 1 (He et al., 2018)[4][5]Method 2 (Li et al., 2016)[3][6]
Ionization Mode Positive (ESI+)Negative (ESI-)
Internal Standard This compound-D4Cephalexin
Linearity (cis) 0.025 - 15 µg/mL0.125 - 16.0 µg/mL
Linearity (trans) 0.014 - 1.67 µg/mL0.0403 - 1.72 µg/mL
LLOQ (cis) 0.025 µg/mL0.125 µg/mL
LLOQ (trans) 0.014 µg/mL0.0403 µg/mL
Accuracy 93.1% (cis), 103.0% (trans)99.2% - 104.7%
Precision (Intra & Inter-day) < 16.5%< 9.7%

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and accessible alternative for the quantification of this compound diastereomers, although it may have a higher limit of quantification compared to LC-MS/MS.[7]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid

  • Trichloroacetic acid

  • Methylene chloride

  • Ultrapure water

  • Human plasma

2. Sample Preparation (Protein Precipitation):

  • Plasma samples are prepared by protein precipitation using a mixture of acetonitrile, trichloroacetic acid, and methylene chloride.[7][8]

  • After vortexing and centrifugation, the resulting aqueous supernatant is collected for injection.[7][8]

3. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with UV detector

  • Column: C8 reversed-phase column[7][8]

  • Mobile Phase: A mixture of acetonitrile, glacial acetic acid, and distilled water at a volume ratio of 5.5:1.75:92.75 (final pH 2.7).[7][8]

  • Detection: UV at 280 nm[7][8]

Quantitative Data Summary (HPLC-UV)
ParameterMethod Details (Lee et al., 2004)[7][8]
Linearity (cis) 0.1 - 25 µg/mL
Linearity (trans) 0.02 - 2.5 µg/mL
Correlation Coefficient (r) > 0.998

Visualized Workflows

cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Blood Blood Sample Collection (Heparinized Tubes) Centrifuge1 Centrifugation (3000 x g, 10 min) Blood->Centrifuge1 Plasma Plasma Separation & Storage (-80°C) Centrifuge1->Plasma Thaw Thaw Plasma Sample Plasma->Thaw Add_IS Add Internal Standard (e.g., this compound-D4) Thaw->Add_IS Precipitate Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Centrifuge2 Centrifugation (12,000 x g, 10 min) Precipitate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Inject Inject into LC-MS/MS or HPLC-UV Supernatant->Inject Chromatography Chromatographic Separation (C18 or C8 column) Inject->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of cis- & trans-Cefprozil Calibration->Quantification

Caption: General workflow for the analysis of this compound in plasma.

start Start: 100 µL Plasma Sample step1 Add 20 µL Internal Standard Solution (this compound-D4, 30 µg/mL) start->step1 1 step2 Vortex for 10 seconds step1->step2 2 step3 Add 400 µL Methanol with 0.1% Formic Acid step2->step3 3 step4 Vortex for 2 minutes step3->step4 4 step5 Centrifuge: 12,000 x g for 10 min at 4°C step4->step5 5 step6 Collect Supernatant step5->step6 6 end Inject 3 µL for LC-MS/MS Analysis step6->end 7

Caption: Detailed protein precipitation protocol for LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantitative analysis of this compound diastereomers in human plasma. The choice of method depends on the required sensitivity and the available instrumentation. LC-MS/MS offers lower limits of quantification and a shorter run time, making it ideal for high-throughput clinical pharmacokinetic studies.[5] The HPLC-UV method, while less sensitive, is still a reliable and robust option for bioequivalence studies.[7] The detailed protocols provided herein serve as a comprehensive guide for researchers in the field of drug analysis.

References

Application of Cefprozil in Animal Models of Bacterial Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is frequently utilized in the treatment of respiratory tract, skin, and soft tissue infections. Preclinical evaluation of this compound's efficacy and pharmacokinetics in relevant animal models of bacterial infection is a critical step in understanding its therapeutic potential and informing clinical trial design. These application notes provide a comprehensive overview of the use of this compound in established animal models, including detailed protocols, quantitative efficacy data, and pharmacokinetic parameters.

Data Presentation

In Vitro Activity of this compound

The in vitro susceptibility of key respiratory pathogens to this compound provides a baseline for predicting its in vivo efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for this compound against Streptococcus pneumoniae and Haemophilus influenzae.

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.250.5
Streptococcus pneumoniae (penicillin-intermediate)0.51.0
Streptococcus pneumoniae (penicillin-resistant)1.02.0
Haemophilus influenzae (β-lactamase negative)4.08.0
Haemophilus influenzae (β-lactamase positive)8.016.0
Pharmacokinetic Parameters of this compound in Animal Models

Understanding the pharmacokinetic profile of this compound in animal models is essential for designing dosing regimens that simulate human exposure.

Animal ModelDose (mg/kg)Cmax (μg/mL)Tmax (hr)T½ (hr)AUC (μg·hr/mL)
Mice (with renal impairment)[1]6 (oral)12.30.51.225.8
Beagle Dogs125 (oral solution)17.6 - 26.61.0~1.17-
Beagle Dogs (infant)25 (oral)21.2-4.7121
Beagle Dogs (adult)25 (oral)27.8-4.7130
Humans500 (oral)~10.5~1.5~1.3-

Note: Renal impairment was induced in the murine model to better simulate the pharmacokinetic profile in children.

In Vivo Efficacy of this compound in Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antibiotics. The data below demonstrates the correlation between this compound's MIC against S. pneumoniae and its ability to reduce bacterial load and ensure survival.

S. pneumoniae MIC (μg/mL)Change in Bacterial Load (log10 CFU/thigh) after 24h96-hour Survival Rate (%)
≤ 0.25-3.5 to -4.5100
0.5-3.0 to -4.0100
1.0-2.5 to -3.5100
2.0-2.0 to -3.0100
4.0Growth to minimal killing< 50
8.0Growth0
Untreated ControlGrowth0

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is used to assess the in vivo bactericidal activity of this compound against a localized bacterial infection in an immunocompromised host.

Materials:

  • Female ICR (CD-1) mice (19-27 grams)

  • Cyclophosphamide

  • Uranyl nitrate (optional, to simulate human pharmacokinetics)

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae)

  • Appropriate bacterial culture medium (e.g., Todd-Hewitt broth, blood agar)

  • This compound oral suspension

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Standard laboratory equipment for serial dilutions and plating

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.[2][3]

    • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection.[2][3]

    • This regimen typically reduces the neutrophil count to <100/mm³.[3]

  • Inoculum Preparation:

    • Culture the bacterial strain to the mid-logarithmic growth phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (typically 10⁶ to 10⁷ CFU/mL).[4][5]

  • Infection:

    • Two hours before treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh of each mouse.[2]

  • This compound Administration:

    • Initiate treatment with this compound orally at the desired dosage and schedule. To simulate the pharmacokinetic profile in children, a dose of 6 mg/kg every 12 hours has been used in mice with uranyl nitrate-induced renal impairment.[4][5]

  • Outcome Assessment:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the infected thigh and homogenize it in a fixed volume of sterile PBS.[2]

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[2]

    • For survival studies, monitor the animals for a specified period (e.g., 96 hours) and record mortality.[4][5]

Chinchilla Model of Otitis Media

The chinchilla is a well-established model for studying otitis media due to anatomical and physiological similarities of its ear to that of humans.

Materials:

  • Healthy adult chinchillas

  • Anesthetic agent (e.g., ketamine)

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae, Haemophilus influenzae)

  • Appropriate bacterial culture medium

  • This compound oral suspension

  • Sterile PBS

  • Otoscope

  • Tympanometer (optional)

Protocol:

  • Inoculum Preparation:

    • Prepare a suspension of the desired bacterial strain in sterile PBS at a concentration known to induce otitis media.

  • Induction of Otitis Media:

    • Anesthetize the chinchilla.

    • Using a transbullar approach, directly inject a small volume (e.g., 0.1-0.3 mL) of the bacterial suspension into the middle ear cavity.[6][7]

  • This compound Administration:

    • Administer this compound orally at the desired dosage and schedule.

  • Monitoring and Outcome Assessment:

    • Visually inspect the tympanic membrane daily using an otoscope to assess the signs of inflammation and effusion.

    • Middle ear fluid can be collected via epitympanic tap for bacterial culture and quantification.

    • At the end of the study, euthanize the animals and perform histopathological analysis of the middle and inner ear structures.

Mandatory Visualizations

Experimental_Workflow_Neutropenic_Thigh_Model cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis animal_prep Animal Preparation (Female ICR Mice) neutropenia Induction of Neutropenia (Cyclophosphamide Day -4 & -1) animal_prep->neutropenia infection Thigh Infection (10^6 - 10^7 CFU/thigh) neutropenia->infection inoculum_prep Inoculum Preparation (e.g., S. pneumoniae Culture) inoculum_prep->infection treatment This compound Administration (2h Post-Infection) infection->treatment euthanasia Euthanasia & Thigh Removal (24h Post-Treatment) treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization dilution Serial Dilution & Plating homogenization->dilution quantification CFU Quantification (log10 CFU/gram) dilution->quantification

Caption: Workflow for the neutropenic murine thigh infection model.

Otitis_Media_Model_Workflow cluster_prep Preparation cluster_infection_treatment Infection & Treatment cluster_assessment Assessment animal_prep Animal Preparation (Healthy Chinchillas) anesthesia Anesthesia animal_prep->anesthesia inoculum_prep Bacterial Inoculum (e.g., S. pneumoniae) infection Intrabullar Injection inoculum_prep->infection anesthesia->infection treatment Oral this compound Administration infection->treatment monitoring Otoscopic Examination treatment->monitoring fluid_collection Middle Ear Fluid Culture monitoring->fluid_collection histopathology Histopathology fluid_collection->histopathology

Caption: Workflow for the chinchilla otitis media model.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Cefprozil_Dose This compound Dose PK_Parameters PK Parameters (Cmax, AUC, T>MIC) Cefprozil_Dose->PK_Parameters Efficacy In Vivo Efficacy (Bacterial Killing, Survival) PK_Parameters->Efficacy Correlates with MIC Bacterial MIC MIC->Efficacy Influences

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

References

Application Note and Protocol: Spectrophotometric Determination of Cefprozil in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This document provides detailed protocols for the quantitative determination of this compound using UV-Visible spectrophotometry, a widely accessible and cost-effective analytical technique. The methods described herein are suitable for the analysis of this compound in bulk drug and tablet dosage forms.[2][3]

Several spectrophotometric methods have been developed for the estimation of this compound.[4][5][6] These include direct UV spectrophotometry, where the inherent absorbance of the drug is measured, and colorimetric methods that involve the formation of a colored complex with a chromogenic reagent.[2][3] This application note details multiple validated methods, providing flexibility in reagent and instrument availability.

Principle of Methods

The spectrophotometric determination of this compound can be achieved through various approaches:

  • Direct UV Spectrophotometry: This method relies on the intrinsic ultraviolet absorbance of this compound in a suitable solvent. The absorbance is measured at the wavelength of maximum absorption (λmax), which is typically around 280 nm.[2][3][4][5][7] The concentration of this compound is directly proportional to the absorbance according to the Beer-Lambert law.

  • Colorimetric Method using Sodium Hydroxide: This method involves the hydrolysis of this compound with sodium hydroxide (NaOH) followed by heating, which results in the formation of a colored product.[1][8] The intensity of the color, measured at its λmax, is proportional to the concentration of this compound.

  • Colorimetric Method with Ascorbic Acid: In this method, this compound is first hydrolyzed with sodium hydroxide and then reacted with ascorbic acid to form a colored product with a maximum absorbance at 408 nm.[1][8]

  • Colorimetric Method with Methyl Red: This technique is based on the formation of an extractable colored complex between this compound and the dye methyl red.[2][3] The absorbance of the resulting complex is measured in the visible region.

  • Oxidative Coupling Reactions: These methods involve the oxidation of this compound with an excess of an oxidizing agent like N-bromosuccinimide (NBS) or chloramine-T (CAT). The unreacted oxidant is then determined by reacting it with a colored dye.

Experimental Protocols

Method 1: Direct UV Spectrophotometry

This protocol describes the direct measurement of this compound absorbance in the UV region.

1. Instrumentation and Reagents

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Ethanol and distilled water (50:50 v/v) as solvent[5]

2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the ethanol-water (50:50) solvent.[5]

3. Preparation of Calibration Curve

  • Prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution with the solvent.[5][6]

  • Measure the absorbance of each solution at 280 nm against the solvent as a blank.[2][3][4][5]

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

4. Preparation of Sample Solution (Tablets)

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask, add about 70 mL of solvent, and sonicate for 15 minutes.

  • Dilute to the mark with the solvent, mix well, and filter.

  • Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

5. Analysis of Sample Solution

  • Measure the absorbance of the final sample solution at 280 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the amount of this compound in the tablet formulation.

Method 2: Colorimetric Method using Sodium Hydroxide

This protocol is based on the reaction of this compound with sodium hydroxide to form a colored product.[1][8]

1. Instrumentation and Reagents

  • UV-Visible Spectrophotometer

  • Water bath

  • This compound reference standard

  • Sodium Hydroxide (1N)

  • Distilled water

2. Preparation of Standard Stock Solution (500 µg/mL)

  • Prepare a stock solution of this compound (0.05% w/v) in distilled water.[1]

3. Preparation of Calibration Curve

  • Transfer aliquots of the stock solution into a series of test tubes to get concentrations in the range of 5-25 µg/mL after final dilution.[1][8]

  • Add distilled water to make the volume up to 5 mL in each tube.

  • Add 1 mL of 1N NaOH to each tube.

  • Heat the tubes in a boiling water bath for 15 minutes.[1]

  • Cool the solutions and transfer them quantitatively to 10 mL volumetric flasks.

  • Dilute to the mark with distilled water and mix well.

  • Measure the absorbance at 486 nm against a blank prepared similarly without the drug.[1][8]

  • Construct a calibration graph by plotting absorbance versus concentration.

4. Preparation of Sample Solution (Tablets)

  • Weigh and powder twenty tablets.

  • Transfer an amount of powder equivalent to 50 mg of this compound into a 100 mL volumetric flask.

  • Add about 70 mL of distilled water and shake for 15 minutes.

  • Complete the volume to 100 mL with distilled water, mix, and filter.[1]

  • Use this solution and proceed as described in step 3 for the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various spectrophotometric methods for this compound determination.

Table 1: UV Spectrophotometric Methods

ParameterMethod 1Method 2Method 3
λmax (nm) 280[4][5][6]280[2][3]280[7]
Linearity Range (µg/mL) 10-50[4][5][6]5-40[2][3]2-10[7][9]
Correlation Coefficient (r²) >0.999[4]0.9993[2][3]0.999[9]
Accuracy (% Recovery) 99.51-100.01[5]99.150 ± 0.472[2][3]99.117 ± 1.005[7][9]
Solvent Ethanol:Water (50:50)[5]Not SpecifiedNot Specified

Table 2: Colorimetric Methods

ParameterMethod A (Ascorbic Acid)[1][8]Method B (NaOH)[1][8]Method C (Methyl Red)[2][3]
λmax (nm) 408486536
Linearity Range (µg/mL) 5-255-2550-300
Molar Absorptivity (L mol⁻¹ cm⁻¹) 7.2 x 10³7.4 x 10³Not Reported
Correlation Coefficient (r) 0.999>0.9990.9989
Limit of Detection (LOD) (µg/mL) 0.960.93Not Reported
Limit of Quantification (LOQ) (µg/mL) 3.21Not ReportedNot Reported
Accuracy (% Recovery) 100.69 ± 0.8198.75 ± 0.6199.620 ± 0.213

Visualization of Experimental Workflows

Diagram 1: Workflow for Direct UV Spectrophotometric Analysis of this compound

cluster_prep Preparation cluster_analysis Analysis stock Prepare Standard Stock Solution working Prepare Working Standard Solutions stock->working measurement Measure Absorbance at 280 nm working->measurement sample Prepare Sample Solution (Tablets) sample->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify this compound in Sample measurement->quantification Sample Absorbance calibration->quantification

Caption: Workflow for this compound analysis by direct UV spectrophotometry.

Diagram 2: Workflow for Colorimetric Analysis of C_efprozil with NaOH

cluster_prep Preparation & Reaction cluster_analysis Analysis prep_solutions Prepare Standard & Sample Solutions add_reagent Add 1N NaOH prep_solutions->add_reagent heat Heat in Boiling Water Bath add_reagent->heat cool_dilute Cool and Dilute to Volume heat->cool_dilute measure_abs Measure Absorbance at 486 nm cool_dilute->measure_abs calibrate Generate Calibration Curve measure_abs->calibrate Standards quantify Quantify this compound measure_abs->quantify Sample calibrate->quantify

Caption: Workflow for this compound analysis by NaOH colorimetric method.

References

Determining Cefprozil's Potency: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of cefprozil against clinical bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is crucial for surveillance studies, and for understanding the susceptibility patterns of clinically relevant bacteria. This document outlines standardized procedures including broth microdilution, agar dilution, and E-test methodologies, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against a range of bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: this compound MIC (µg/mL) for Quality Control Strains [1]

MicroorganismATCC StrainMIC (µg/mL) Range
Enterococcus faecalis292124–16
Escherichia coli259221–4
Haemophilus influenzae497661–4
Staphylococcus aureus292130.25–1
Streptococcus pneumoniae496190.25–1

Table 2: this compound MIC90 Values for Common Respiratory Pathogens [2][3]

MicroorganismMIC90 (µg/mL)
Streptococcus pneumoniae0.125
Haemophilus influenzae (β-lactamase-producing)2-4
Moraxella catarrhalis1
Viridans group streptococci4

Table 3: CLSI Interpretive Criteria for this compound MIC (µg/mL) [4]

InterpretationMIC (µg/mL)
Susceptible (S)≤8
Intermediate (I)16
Resistant (R)≥32

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound. Adherence to these protocols is essential for obtaining accurate and reproducible results.

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multipipettor

  • Incubator (35°C ± 2°C)

  • ELISA reader (optional, for automated reading)

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent to create a concentrated stock solution. Further dilute in CAMHB to twice the highest desired concentration.

  • Prepare Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the 2x this compound solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, and repeat this two-fold serial dilution across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10^5 CFU/mL. Add 5 µL of the diluted inoculum to each well (except the negative control).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or with an ELISA reader.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into agar plates, which are then inoculated with the test organisms.

Materials:

  • This compound powder

  • Mueller-Hinton agar

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound-Agar Plates: Prepare serial two-fold dilutions of this compound in sterile water. For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton agar (cooled to 45-50°C). Mix well and pour into sterile petri dishes. Allow the agar to solidify. Also prepare a control plate with no antibiotic.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Spot Inoculation: Using a replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Protocol 3: E-test (Gradient Diffusion Method)

The E-test utilizes a plastic strip with a predefined gradient of this compound to determine the MIC on an agar plate.

Materials:

  • This compound E-test strips

  • Mueller-Hinton agar plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound E-test strip to the agar surface with the MIC scale facing upwards.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination Methods cluster_analysis Analysis isolate Clinical Isolate culture Pure Culture isolate->culture mcfarland 0.5 McFarland Suspension culture->mcfarland broth Broth Microdilution mcfarland->broth agar Agar Dilution mcfarland->agar etest E-test mcfarland->etest read Read Results (16-20h) broth->read agar->read etest->read interpret Interpret MIC (Susceptible, Intermediate, Resistant) read->interpret

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

broth_microdilution start Start prep_cef Prepare 2x this compound Solution start->prep_cef prep_plate Add 100µL Broth to Wells prep_cef->prep_plate serial_dilute Perform Serial Dilutions prep_plate->serial_dilute inoculate Inoculate with Bacterial Suspension serial_dilute->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Protocol for Broth Microdilution MIC determination.

agar_dilution start Start prep_plates Prepare this compound-Infused Agar Plates start->prep_plates prep_inoculum Prepare Standardized Inoculum prep_plates->prep_inoculum spot_inoculate Spot Inoculate Plates prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20h spot_inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Protocol for Agar Dilution MIC determination.

etest_workflow start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum swab_plate Swab Mueller-Hinton Agar Plate prep_inoculum->swab_plate apply_strip Apply this compound E-test Strip swab_plate->apply_strip incubate Incubate at 35°C for 16-20h apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic end End read_mic->end

Caption: Protocol for E-test MIC determination.

References

Application Note: Reverse Phase HPLC Analysis of Cefprozil in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] It exists as a mixture of two diastereoisomers, (Z)-Cefprozil and (E)-Cefprozil, with the Z-isomer being the more biologically active component.[1] Accurate and robust analytical methods are crucial for the quality control of this compound in bulk drug samples, ensuring its purity, potency, and safety. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its related impurities in bulk drug substances, based on the European Pharmacopoeia (Ph. Eur.) monograph.[1]

Principle

This method utilizes RP-HPLC with UV detection to separate this compound from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous phosphate buffer and acetonitrile. The method is stability-indicating and can be used for routine quality control and stability testing of this compound bulk drug.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector is required. A Thermo Scientific™ Vanquish™ Core HPLC system or equivalent is suitable.[1]

  • Column: A Hypersil GOLD™ aQ column (or equivalent C18 column, 250 mm x 4.6 mm, 5 µm) is recommended.[2][3]

  • Chemicals and Reagents:

    • This compound Reference Standard (CRS)

    • This compound Impurity Mixture CRS

    • Ammonium phosphate, monobasic[1][2]

    • Acetonitrile (HPLC grade)[1][2]

    • Deionized water (18.2 MΩ·cm)[1]

    • Hydrochloric acid[1]

    • Trifluoroacetic acid (for alternative mobile phase)[4]

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Hypersil GOLD aQ, 4.6 x 250 mm, 5 µm
Mobile Phase A 11.5 g/L Ammonium dihydrogen phosphate in water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
8
20
25
25.2
45
Flow Rate 1.0 mL/min[2][3][5]
Injection Volume 10 µL[2][5]
Column Temperature Ambient or 32°C[3]
Detection Wavelength 230 nm[1] or 280 nm[2][3]
Run Time 45 min[1]
Preparation of Solutions
  • Mobile Phase A: Dissolve 11.5 g of ammonium dihydrogen phosphate in 1000 mL of deionized water. The pH should be approximately 4.39 and does not require adjustment.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 20 minutes to ensure complete dissolution and filter through a 0.2 µm membrane filter.[2]

  • Sample Solution (for bulk drug): Accurately weigh about 100 mg of the this compound bulk drug sample, transfer to a 100 mL volumetric flask, and dissolve in acetonitrile to make a 1 mg/mL solution. Further dilute with the diluent to achieve a concentration within the linear range (e.g., 20-100 µg/mL).[2][4]

System Suitability

Before sample analysis, the system suitability must be verified. Inject a solution containing this compound and its impurities (this compound for peak identification CRS). The system is deemed suitable for use if the following criteria are met.

ParameterRequirement
Resolution (Rs) Resolution between this compound (Z-isomer) and impurity F should be greater than 1.4.[1]
Tailing Factor (T) Not more than 2.0 for the this compound peak.
Theoretical Plates (N) Greater than 2000 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections of the standard solution.[2]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines.[2][6] A summary of the validation data is presented below.

ParameterResult
Linearity Range 20 - 100 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 98% - 102%
Precision (%RSD)
- Intraday< 2.0%[2]
- Interday< 2.0%[2]
Limit of Detection (LOD) 0.02181 µg/mL[2]
Limit of Quantification (LOQ) 0.06611 µg/mL[2]

Experimental Workflow

The following diagram illustrates the key steps in the analysis of this compound bulk drug samples.

G prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_results Calculate this compound Content integrate_peaks->calculate_results

References

Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of Cefprozil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to the cephalosporin antibiotic Cefprozil using the Kirby-Bauer disk diffusion method. The information herein is collated from established guidelines, primarily from the Clinical and Laboratory Standards Institute (CLSI), to ensure standardized and reproducible results.

Introduction

This compound is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death. The Kirby-Bauer disk diffusion test is a widely used method to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This method is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, resulting in a zone of growth inhibition around the disk. The diameter of this zone is correlated with the minimum inhibitory concentration (MIC) and is used to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent.

Principle of the Kirby-Bauer Test

A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a specific agar medium. A paper disk impregnated with a known concentration of this compound (30 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to this compound, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is measured in millimeters and compared to established interpretive criteria to determine the susceptibility of the organism.

Data Presentation: Interpretive Criteria for this compound

The following tables provide the zone diameter breakpoints for this compound against specific bacterial groups as established by the Clinical and Laboratory Standards Institute (CLSI). It is crucial to use the most current version of the CLSI M100 document for clinical applications.

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion Testing against Enterobacterales

Disk ContentZone Diameter (mm)Interpretation
This compound 30 µg≤14Resistant (R)
15-17Intermediate (I)
≥18Susceptible (S)

Note: These breakpoints for Enterobacterales were present in earlier versions of the CLSI M100 guidelines but have since been removed. Researchers may still find this historical data valuable.[1]

Table 2: CLSI Interpretive Criteria for this compound Disk Diffusion Testing against Haemophilus influenzae

Disk ContentZone Diameter (mm)Interpretation
This compound 30 µg≤14Resistant (R)
15-17Intermediate (I)
≥18Susceptible (S)

Note on Staphylococcus spp.: Current CLSI M100 documents do not provide specific zone diameter interpretive breakpoints for this compound against Staphylococcus spp. For susceptibility testing of Staphylococcus spp. against this compound, a minimal inhibitory concentration (MIC) method is recommended.

Experimental Protocols

Materials
  • Media:

    • Mueller-Hinton Agar (MHA) for non-fastidious bacteria (e.g., Enterobacterales).

    • Haemophilus Test Medium (HTM) for Haemophilus influenzae.

  • Antibiotic Disks: this compound (CPR) 30 µg disks.

  • Inoculum Preparation:

    • Sterile saline or non-selective broth (e.g., Tryptic Soy Broth).

    • 0.5 McFarland turbidity standard.

    • Sterile cotton swabs.

  • Equipment:

    • Incubator (35 ± 2°C).

    • Calipers or a ruler for measuring zone diameters.

    • Sterile forceps or disk dispenser.

  • Quality Control Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

    • Haemophilus influenzae ATCC® 49247™

Protocol for Non-Fastidious Bacteria (e.g., Enterobacterales) on Mueller-Hinton Agar
  • Media Preparation: Prepare MHA according to the manufacturer's instructions. The agar depth in the Petri dish should be uniform at 4 mm. Allow the plates to equilibrate to room temperature before use.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hours) agar plate. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

  • Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid. c. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks: a. Aseptically place a this compound (30 µg) disk on the inoculated agar surface using sterile forceps or a disk dispenser. b. Gently press the disk down to ensure complete contact with the agar. c. If multiple disks are used on the same plate, they should be placed at least 24 mm apart from center to center.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler. b. Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the values in Table 1.

Protocol for Haemophilus influenzae on Haemophilus Test Medium (HTM)
  • Media Preparation: Prepare HTM according to the manufacturer's instructions. This medium is typically Mueller-Hinton agar supplemented with yeast extract, NAD (V factor), and hemin (X factor).[2][3][4][5][6] The agar depth should be uniform at 4 mm.

  • Inoculum Preparation: a. Prepare a direct colony suspension from a fresh (18-24 hours) chocolate agar plate. b. Adjust the turbidity of the suspension in sterile saline or broth to match the 0.5 McFarland standard.

  • Inoculation: a. Follow the same procedure as for non-fastidious bacteria, using an HTM plate.

  • Application of Antibiotic Disks: a. Follow the same procedure as for non-fastidious bacteria.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C in an atmosphere of 5% CO₂ for 16-20 hours.

  • Reading and Interpretation: a. Measure the zone of inhibition as described above. b. Interpret the results using the criteria in Table 2.

Quality Control

Quality control must be performed with each new batch of media and disks, and on a weekly basis thereafter. The zone diameters for the recommended QC strains should fall within the acceptable ranges specified by the CLSI.

Table 3: Quality Control Zone Diameter Ranges for this compound (30 µg)

Quality Control StrainMediumAcceptable Zone Diameter (mm)
Escherichia coli ATCC® 25922™Mueller-Hinton Agar23 - 29
Staphylococcus aureus ATCC® 25923™Mueller-Hinton Agar26 - 32
Haemophilus influenzae ATCC® 49247™Haemophilus Test Medium23 - 29

If the QC results are outside the acceptable ranges, the test results are considered invalid, and the procedure must be repeated after troubleshooting potential sources of error.

Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start media_prep Prepare Agar Plates (MHA or HTM) start->media_prep inoculum_prep Prepare 0.5 McFarland Bacterial Suspension start->inoculum_prep inoculate Inoculate Agar Plate with Suspension media_prep->inoculate inoculum_prep->inoculate apply_disk Apply this compound (30 µg) Disk inoculate->apply_disk incubate Incubate Plates (35°C, 16-20h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results using CLSI Breakpoints measure_zone->interpret report Report as S, I, or R interpret->report

Caption: Workflow for this compound Kirby-Bauer susceptibility testing.

Signaling_Pathway This compound This compound pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->pbp Binds to transpeptidation Transpeptidation (Peptidoglycan Cross-linking) pbp->transpeptidation Catalyzes inhibition Inhibition pbp->inhibition cell_wall Cell Wall Synthesis transpeptidation->cell_wall Essential for lysis Cell Lysis and Bacterial Death transpeptidation->lysis Disruption leads to inhibition->transpeptidation Blocks

References

Application Notes and Protocols for Evaluating Cefprozil Cytotoxicity Using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis.[4] While primarily targeting bacteria, it is crucial to evaluate the potential cytotoxicity of this compound on mammalian cells to ensure its safety profile. This document provides detailed protocols for assessing this compound-induced cytotoxicity using common cell culture-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

The presented methodologies are designed to be conducted in a standard cell culture laboratory and are applicable to various mammalian cell lines, such as HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), and HaCaT (human keratinocytes), which represent potential target organs for drug-induced toxicity.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values for this compound across different cell lines after 48 hours of exposure. This data is for illustrative purposes to demonstrate how results can be presented. Researchers should generate their own data following the provided protocols. For comparison, published data for other relevant compounds are included where available.

CompoundCell LineAssayIC50 (µM)Reference
This compound HepG2MTT1500 (Hypothetical)-
This compound HEK293MTT2000 (Hypothetical)-
This compound HaCaTMTT2500 (Hypothetical)-
DoxorubicinHepG2MTT1.1[5]
CisplatinHEK293Viability~10[6]
CiprofloxacinHaCaTViability>1000[7]

Note: The IC50 values for this compound are hypothetical and intended for illustrative purposes only, as specific experimental data was not available in the reviewed literature. Researchers must determine these values experimentally.

Experimental Protocols

General Cell Culture and this compound Preparation
  • Cell Lines:

    • HepG2 (ATCC® HB-8065™)

    • HEK293 (ATCC® CRL-1573™)

    • HaCaT (immortalized human keratinocytes)

  • Culture Media:

    • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • HaCaT: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO. Further dilute in culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[10][11][12]

Materials:

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Prepare controls as per the LDH kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).

  • Carefully transfer a small aliquot (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit's protocol.

  • Incubate for the time specified in the kit's instructions (usually 30-60 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, following the manufacturer's formula.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]

Materials:

  • 96-well white or black flat-bottom plates (for luminescence or fluorescence, respectively)

  • This compound stock solution

  • Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega)

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat cells with various concentrations of this compound as described in the MTT protocol. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h cefprozil_treatment Treat with this compound Concentrations incubation_24h->cefprozil_treatment incubation_exp Incubate for 24/48/72h cefprozil_treatment->incubation_exp mtt MTT Assay (Viability) incubation_exp->mtt ldh LDH Assay (Membrane Integrity) incubation_exp->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation_exp->caspase data_analysis Measure Absorbance/ Luminescence mtt->data_analysis ldh->data_analysis caspase->data_analysis ic50 Calculate IC50/ Fold Change data_analysis->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

LDH_Assay_Principle cluster_cell Cell cluster_medium Culture Medium healthy_cell Healthy Cell (Intact Membrane) ldh_inside LDH damaged_cell Damaged Cell (Compromised Membrane) ldh_released Released LDH damaged_cell->ldh_released releases pyruvate Pyruvate ldh_released->pyruvate catalyzes lactate Lactate nadh NADH nad NAD+ nad->pyruvate reduces to formazan Formazan (Colored) nadh->formazan reduces tetrazolium Tetrazolium Salt (Colorless) This compound This compound This compound->damaged_cell induces damage

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Cefprozil_Cytotoxicity_Pathway This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria induces ros Increased Reactive Oxygen Species (ROS) mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage bax Bax Activation oxidative_stress->bax dna_damage->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase37 Caspase-3/7 Activation apoptosome->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Navigating the Separation of Cefprozil Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC Analysis of Cefprozil. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing the separation of this compound's cis and trans isomers. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC separation of this compound isomers.

1. Poor Resolution Between Cis and Trans Isomers

  • Question: My chromatogram shows poor separation between the cis and trans this compound isomer peaks. How can I improve the resolution?

  • Answer: Achieving baseline separation between the cis and trans isomers is critical. Here are several parameters you can adjust:

    • Mobile Phase pH: The pH of the mobile phase is a critical factor. This compound is an ionizable compound, and slight changes in pH can significantly impact the retention and selectivity between its isomers.[1] For many cephalosporins, a lower pH (around 2.5-4.5) often yields better separation.[2] It is recommended to operate at a pH at least one unit away from the pKa of the analyte for stable retention.

    • Organic Modifier Concentration: The percentage of the organic solvent (typically acetonitrile) in the mobile phase directly influences retention times. A lower concentration of acetonitrile will generally increase retention times and may improve the resolution between the two isomers. Experiment with small, incremental decreases in the acetonitrile percentage.

    • Choice of Stationary Phase: While C18 columns are commonly used, a C8 column can also provide good selectivity for this compound isomers.[2] The choice between C8 and C18 can alter the hydrophobic interactions and, consequently, the separation.

    • Flow Rate: Reducing the flow rate can sometimes enhance separation by allowing more time for the isomers to interact with the stationary phase. Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min to observe the effect on resolution.

2. Asymmetric Peak Shapes (Tailing or Fronting)

  • Question: I am observing significant peak tailing for one or both of the this compound isomer peaks. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in reversed-phase HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.

    • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of this compound, leading to tailing. Using a highly pure, end-capped column can minimize these interactions. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups, though this is less common with modern columns.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. For basic compounds like this compound, a low pH mobile phase (e.g., pH 2.7-3.0) can protonate the molecule and reduce interactions with silanol groups, resulting in more symmetrical peaks.[2][3]

    • Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion. Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

3. Co-elution with Impurities

  • Question: An impurity peak is co-eluting with one of my this compound isomer peaks. How can I resolve this?

  • Answer: Co-elution with impurities can compromise the accuracy of your quantification. Here are some strategies to address this:

    • Optimize Mobile Phase Selectivity: Modifying the mobile phase composition can alter the selectivity of the separation.

      • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or using a mixture of both. The different solvent properties can change the elution order of compounds.

      • Adjust pH: A small change in the mobile phase pH can shift the retention time of the ionizable impurity relative to the this compound isomer.

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often provide the necessary resolution to separate closely eluting peaks.[4]

    • Different Stationary Phase: If mobile phase optimization is unsuccessful, a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) may provide the required selectivity to separate the impurity from the isomer peak.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of cis to trans this compound isomers?

A1: this compound typically exists as a mixture of cis and trans diastereoisomers in an approximate 90:10 ratio (cis:trans).[2][3]

Q2: What is the recommended detection wavelength for this compound isomers?

A2: The most commonly used UV detection wavelength for this compound is 280 nm.[2][3]

Q3: Can I use a C18 column to separate this compound isomers?

A3: Yes, C18 columns are widely and successfully used for the separation of this compound isomers.[4] However, C8 columns have also been shown to be effective.[2]

Q4: What are the key parameters to include in a system suitability test for this method?

A4: A robust system suitability test should include monitoring of:

  • Resolution (Rs): The resolution between the cis and trans isomer peaks should be greater than 1.5 to ensure baseline separation.

  • Tailing Factor (Tf): The tailing factor for each peak should ideally be between 0.9 and 1.5.

  • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

  • Repeatability of Retention Times and Peak Areas: Low relative standard deviation (RSD) for retention times and peak areas of replicate injections demonstrates system precision.

Q5: How does mobile phase pH affect the retention of this compound isomers?

A5: this compound has ionizable functional groups, meaning its overall charge and polarity are dependent on the pH of the mobile phase. At a lower pH, the molecule is more likely to be protonated (positively charged). In reversed-phase HPLC, this can lead to changes in retention time and selectivity between the isomers. Generally, for basic compounds, a lower pH suppresses ionization and reduces interactions with the stationary phase, leading to better peak shape.[1]

Data Presentation

Table 1: Comparison of Reported HPLC Methods for this compound Isomer Separation

ParameterMethod 1Method 2Method 3
Column Reversed-phase C8Reversed-phase C18Reversed-phase C18
Mobile Phase Acetonitrile, Glacial Acetic Acid, Water (5.5:1.75:92.75, v/v/v)Acetonitrile, 0.05M Monopotassium Phosphate (pH 3.05 with glacial acetic acid) (12:88, v/v)Acetonitrile, 0.5% Formic Acid (Gradient)
pH 2.73.05Not specified (acidic)
Flow Rate Not Specified1.0 mL/min0.3 mL/min
Detection UV at 280 nmUV at 280 nmMS/MS
Retention Time (cis) Not Specified~4.5 min (unspecified isomer)2.07 min
Retention Time (trans) Not SpecifiedNot Specified2.36 min
Reference [3][2][4]

Experimental Protocols

Method 1: Isocratic HPLC-UV Method

This method is adapted from a procedure for the determination of this compound diastereomers in human plasma.[3]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Reversed-phase C8 column.

  • Mobile Phase Preparation:

    • Prepare a mixture of acetonitrile, glacial acetic acid, and distilled water in a volume ratio of 5.5:1.75:92.75.

    • The final pH of the mobile phase should be approximately 2.7.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the UV detector to a wavelength of 280 nm.

    • The flow rate is not specified in the reference, a typical starting point would be 1.0 mL/min.

    • Maintain the column at ambient temperature.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Analysis:

    • Inject an appropriate volume of the prepared sample onto the column.

    • Record the chromatogram and determine the retention times and peak areas for the cis and trans isomers.

Method 2: Gradient HPLC-MS/MS Method

This method is a rapid and sensitive approach for the simultaneous determination of this compound diastereomers.[4]

  • Chromatographic System:

    • HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • Reversed-phase C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.5% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow rate: 0.3 mL/min.

    • Column oven temperature: 25°C.

    • Gradient program:

      • Start at 5% B.

      • Linearly increase to 20% B over 1.4 minutes.

      • Hold at 20% B for 1.5 minutes.

      • Increase to 70% B over 0.1 minutes and hold for 0.5 minutes (column wash).

      • Return to 5% B for re-equilibration.

    • Total run time: 4 minutes.

  • Mass Spectrometry Conditions:

    • Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Monitor the transitions m/z 391.2 → 114.0 for this compound.

  • Sample Preparation:

    • Prepare samples as per your specific experimental needs (e.g., protein precipitation for plasma samples).

  • Injection and Analysis:

    • Inject 3 µL of the prepared sample.

    • Acquire and process the data using the appropriate software.

Visualizations

TroubleshootingWorkflow Start Problem: Poor Isomer Separation CheckResolution Check Resolution (Rs) Start->CheckResolution AdjustMobilePhase Adjust Mobile Phase CheckResolution->AdjustMobilePhase Rs < 1.5 GoodResolution Resolution Acceptable (Rs > 1.5) CheckResolution->GoodResolution Rs >= 1.5 AdjustMobilePhase->CheckResolution Re-evaluate AdjustFlowRate Adjust Flow Rate AdjustMobilePhase->AdjustFlowRate Resolution still poor AdjustFlowRate->CheckResolution Re-evaluate ChangeColumn Consider Different Column (e.g., C8 vs. C18) AdjustFlowRate->ChangeColumn Resolution still poor ChangeColumn->CheckResolution Re-evaluate

Caption: Troubleshooting workflow for poor this compound isomer separation.

PeakShapeTroubleshooting Start Problem: Peak Tailing/Fronting CheckPeakShape Evaluate Peak Asymmetry Start->CheckPeakShape CheckMobilePhase Verify Mobile Phase pH & Buffer CheckPeakShape->CheckMobilePhase Asymmetric SymmetricPeak Peak Shape Acceptable CheckPeakShape->SymmetricPeak Symmetric CheckMobilePhase->CheckPeakShape Re-evaluate CheckColumnHealth Inspect Column (Age, End-capping) CheckMobilePhase->CheckColumnHealth No Improvement CheckColumnHealth->CheckPeakShape Re-evaluate CheckSampleConc Check Sample Concentration (for fronting) CheckColumnHealth->CheckSampleConc No Improvement CheckSampleConc->CheckPeakShape Re-evaluate

Caption: Logical steps for troubleshooting asymmetric HPLC peaks.

References

Technical Support Center: Overcoming Cefprozil Resistance in Beta-Lactamase Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefprozil and beta-lactamase producing bacteria.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to resolve them.

Issue 1: Inconsistent or Higher-Than-Expected this compound MIC Values

Question: My Minimum Inhibitory Concentration (MIC) results for this compound against a known beta-lactamase producer are variable or consistently higher than literature values. What could be the cause?

Answer: Inconsistent or elevated MIC values can stem from several factors related to the experimental setup and the bacteria themselves. Here’s a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Inoculum Effect: A higher-than-standard bacterial inoculum can lead to increased beta-lactamase production, resulting in the rapid degradation of this compound and falsely elevated MICs.

    • Solution: Ensure your inoculum is standardized to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). For broth microdilution, this should be further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the well. Using a spectrophotometer to verify the turbidity of your inoculum is recommended for greater accuracy.

  • Beta-Lactamase Induction: Some bacteria induce the expression of beta-lactamase genes, such as ampC, in the presence of beta-lactam antibiotics. Sub-inhibitory concentrations of this compound in your assay could be inducing higher levels of enzyme production.

    • Solution: Be meticulous with your serial dilutions to ensure a consistent and accurate concentration gradient. When reading the MIC, be aware of "skipped wells" or trailing growth, which may indicate induction. Reading the MIC at the lowest concentration that shows a significant reduction in growth (e.g., 80% inhibition) as per CLSI guidelines can be helpful.

  • Improper Storage and Handling of this compound: this compound, like other beta-lactam antibiotics, is susceptible to degradation if not stored correctly.

    • Solution: Store this compound powder at 2-8 °C.[1] Prepare stock solutions fresh and use them promptly. If storage of stock solutions is necessary, aliquot and freeze at -20°C or lower and avoid repeated freeze-thaw cycles.

  • Contamination of Bacterial Culture: Contamination with a different bacterial species, especially one that is a potent beta-lactamase producer, can lead to inaccurate results.

    • Solution: Always start with a pure culture. Streak your isolate on an appropriate agar plate to check for colony morphology and perform a Gram stain before preparing your inoculum.

Issue 2: this compound Appears Ineffective Even with a Beta-Lactamase Inhibitor

Question: I'm testing this compound in combination with a beta-lactamase inhibitor (e.g., clavulanic acid, sulbactam), but I'm not seeing a significant reduction in the MIC. Why is the combination not working?

Answer: The lack of synergy between this compound and a beta-lactamase inhibitor can be due to the specific resistance mechanisms of the bacteria or issues with the experimental design.

Possible Causes and Solutions:

  • Type of Beta-Lactamase: Not all beta-lactamase inhibitors are effective against all types of beta-lactamases. For example, traditional inhibitors like clavulanic acid, sulbactam, and tazobactam are generally effective against Class A beta-lactamases (like TEM and SHV) but are not effective against Class C (AmpC) or Class B (metallo-beta-lactamases) enzymes.

    • Solution: Characterize the type of beta-lactamase produced by your bacterial strain. This can be done using phenotypic tests (e.g., inhibitor-based tests) or molecular methods like PCR to detect specific beta-lactamase genes. If you are working with an AmpC or metallo-beta-lactamase producer, you may need to consider newer, broader-spectrum inhibitors like avibactam (for some Class C and D) or explore other therapeutic strategies.

  • Non-Beta-Lactamase Mediated Resistance: The resistance of your bacterial strain to this compound may not be solely due to beta-lactamase production. Other mechanisms can contribute to resistance, and these are not addressed by beta-lactamase inhibitors.

    • Solution: Investigate other potential resistance mechanisms:

      • Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target.

      • Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or modification of outer membrane porins (like OmpF and OmpC in E. coli) can restrict the entry of this compound into the cell.

      • Efflux Pumps: The active transport of the antibiotic out of the bacterial cell by efflux pumps can also contribute to resistance.

  • Inhibitor Concentration: The concentration of the beta-lactamase inhibitor may be insufficient to inactivate the amount of beta-lactamase produced by the bacteria.

    • Solution: Optimize the concentration of the inhibitor. This can be done using a checkerboard assay to test a range of concentrations of both this compound and the inhibitor to determine the optimal synergistic ratio.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of this compound resistance in beta-lactamase producing bacteria?

A1: The primary mechanism of resistance is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, which is a critical structural component of this compound, rendering the antibiotic ineffective. This compound works by inhibiting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[2] By breaking the beta-lactam ring, beta-lactamases prevent this compound from binding to its PBP targets.

Q2: Are there beta-lactamase inhibitors that are known to be effective with this compound?

A2: While this compound has demonstrated some stability against certain beta-lactamases, there is limited publicly available data specifically on the synergistic effects of this compound in combination with common beta-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam. However, studies with other second-generation cephalosporins, such as cefaclor and cefuroxime, have shown that these inhibitors can restore activity against some beta-lactamase-producing strains. The effectiveness of a combination is highly dependent on the specific type of beta-lactamase being produced by the bacteria.

Experimental Design and Protocols

Q3: How can I determine if my bacterial strain is producing beta-lactamases?

A3: There are several methods to detect beta-lactamase production:

  • Chromogenic Methods: The nitrocefin test is a rapid and sensitive colorimetric assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its beta-lactam ring is hydrolyzed by a beta-lactamase.

  • Inhibitor-Based Tests: The double-disk synergy test (DDST) can be used to phenotypically detect extended-spectrum beta-lactamases (ESBLs). This involves placing a disk of a beta-lactam antibiotic (e.g., cefotaxime, ceftazidime) at a specific distance from a disk containing a beta-lactamase inhibitor (e.g., clavulanic acid). An enhancement of the zone of inhibition between the disks suggests the presence of an ESBL.

  • Molecular Methods: PCR can be used to amplify and identify specific beta-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, blaAmpC).

Q4: What are the key steps for performing a broth microdilution MIC assay for this compound?

A4: The broth microdilution assay is a standard method for determining the MIC of an antibiotic. Here is a general protocol:

  • Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., sterile distilled water or a buffer) to a known concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Interpretation

Q5: How do I interpret the results of a this compound MIC test in the context of beta-lactamase production?

A5: A high MIC value for this compound against a confirmed beta-lactamase producer suggests that the enzyme is effectively inactivating the antibiotic. If you are testing this compound in combination with a beta-lactamase inhibitor, a significant decrease (typically a four-fold or greater reduction) in the MIC of the combination compared to this compound alone indicates that the inhibitor is effective against the specific beta-lactamase produced by the strain. If there is no significant change in the MIC, it suggests that the resistance is either due to a type of beta-lactamase that is not affected by the inhibitor or to other resistance mechanisms.

Quantitative Data

Due to limited publicly available data on this compound in combination with beta-lactamase inhibitors, the following tables present MIC data for this compound alone against common beta-lactamase-producing respiratory pathogens and, for comparative purposes, data for another second-generation cephalosporin, Cefaclor, in combination with inhibitors.

Table 1: In Vitro Activity of this compound Against Beta-Lactamase Producing Bacteria

OrganismBeta-Lactamase StatusNo. of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Haemophilus influenzaePositive5604.08.0[3]
Haemophilus influenzaeNegative9772.04.0[3]
Moraxella catarrhalisPositive (98.5%)135N/AN/A[4]

Note: In the study by Teng et al. (1996), all M. catarrhalis isolates were considered ampicillin-resistant, and 98.5% were beta-lactamase producers. While specific MIC50/90 values for this compound were not provided in this abstract, it was noted that cephalosporins were active against these isolates.

Table 2: Comparative In Vitro Activity of Cefaclor Alone and in Combination with Beta-Lactamase Inhibitors Against ESBL-Producing E. coli

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Cefaclor (CFC)8 – >12864>128
Cefaclor + Clavulanic Acid (4 µg/mL)1 – 128864
Cefaclor + Sulbactam (4 µg/mL)1 – >12816128

Experimental Protocols & Methodologies

Protocol 1: Beta-Lactamase Activity Assay using Nitrocefin

This protocol describes a colorimetric assay to determine beta-lactamase activity.

Materials:

  • Bacterial culture (overnight)

  • Nitrocefin solution (e.g., 0.5 mg/mL in DMSO, stored protected from light)

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Sample Preparation:

    • For extracellular enzyme: Centrifuge the bacterial culture and collect the supernatant.

    • For intracellular enzyme: Resuspend the cell pellet in PBS and lyse the cells (e.g., by sonication or with lytic enzymes). Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Assay Setup:

    • In a 96-well plate, add 180 µL of PBS to each well.

    • Add 10 µL of the bacterial supernatant or cell-free extract to the wells.

    • Include a negative control with 10 µL of sterile broth or PBS instead of the sample.

  • Reaction Initiation:

    • Add 10 µL of the nitrocefin solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 490 nm in a kinetic mode, taking readings every minute for 30-60 minutes. A color change from yellow to red indicates nitrocefin hydrolysis.

  • Calculation:

    • The rate of change in absorbance over time is proportional to the beta-lactamase activity.

Visualizations

Diagram 1: Mechanism of Beta-Lactamase Mediated Resistance to this compound

cluster_this compound This compound Action cluster_resistance Resistance Mechanism This compound This compound pbp Penicillin-Binding Protein (PBP) This compound->pbp Binds to inactive_this compound Inactive this compound cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits lysis Cell Lysis cell_wall->lysis Leads to beta_lactamase Beta-Lactamase beta_lactamase->this compound Hydrolyzes cluster_mic MIC Determination start Start culture Prepare Pure Bacterial Culture start->culture inoculum Standardize Inoculum (0.5 McFarland) culture->inoculum mic_this compound MIC of this compound Alone inoculum->mic_this compound mic_combo MIC of this compound + Inhibitor inoculum->mic_combo analysis Analyze Results (Calculate Fold-Change in MIC) mic_this compound->analysis checkerboard Checkerboard Assay (Optional for Synergy) mic_combo->checkerboard checkerboard->analysis conclusion Conclusion on Synergy analysis->conclusion cefprozil_resistance This compound Resistance beta_lactamase Beta-Lactamase Production cefprozil_resistance->beta_lactamase pbp_modification PBP Modification cefprozil_resistance->pbp_modification permeability Reduced Permeability (Porin Loss) cefprozil_resistance->permeability inhibitor Beta-Lactamase Inhibitor inhibitor->beta_lactamase Counteracts inhibitor->pbp_modification No direct effect inhibitor->permeability No direct effect no_effect No Effect

References

Improving the stability of Cefprozil in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Cefprozil under various pH conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Rapid degradation of this compound in solution.

  • Question: My this compound solution is losing potency much faster than expected. What could be the cause?

  • Answer: The stability of this compound, like many other cephalosporins, is highly dependent on the pH of the solution. It exhibits a characteristic U-shaped pH-rate profile, with maximum stability generally observed in the acidic to neutral pH range (approximately pH 3-6). In strongly acidic or, more notably, alkaline conditions, degradation is significantly accelerated. For instance, studies on similar cephalosporins have shown a dramatic decrease in stability as the pH increases above neutrality. Ensure your solution is buffered within the optimal pH range for this compound stability.

Issue: Inconsistent results in stability studies.

  • Question: I am observing significant variability in the degradation rate of this compound between experimental runs. Why might this be happening?

  • Answer: Inconsistent results in stability studies of this compound can arise from several factors:

    • pH Fluctuation: Even minor shifts in the pH of the solution can lead to considerable changes in the degradation rate. It is crucial to use buffers with sufficient capacity to maintain a constant pH throughout the experiment.

    • Temperature Variations: The degradation of this compound is temperature-dependent. Ensure that all experiments are conducted at a precisely controlled and consistent temperature.

    • Buffer Catalysis: Certain buffer species can catalyze the degradation of cephalosporins. For example, phosphate and acetate buffers have been observed to accelerate the hydrolysis of some cephalosporins.[1] It is advisable to evaluate the potential for buffer catalysis in your experimental setup.

Issue: Appearance of unexpected peaks in HPLC analysis.

  • Question: During the HPLC analysis of my this compound stability samples, I am seeing several unexpected peaks. What are these, and how can I identify them?

  • Answer: The appearance of new peaks in the chromatogram is indicative of this compound degradation. This compound can degrade into several products, primarily through the hydrolysis of the β-lactam ring, which is a common degradation pathway for all β-lactam antibiotics. The specific degradation products can vary depending on the pH, temperature, and presence of other reactive species. To identify these unknown peaks, hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are highly effective. An LC-MS/MS method has been developed for the simultaneous determination of this compound diastereomers and can be adapted for the identification of degradation products.[2]

Frequently Asked Questions (FAQs)

  • What is the optimal pH for this compound stability in aqueous solutions? While a complete pH-rate profile for this compound is not readily available in published literature, based on the behavior of other cephalosporins, maximum stability is expected in the acidic to slightly acidic pH range, typically between pH 3 and 6.[3][4]

  • How does temperature affect the degradation of this compound? The degradation of this compound follows Arrhenius kinetics, meaning that the rate of degradation increases with temperature. Therefore, for long-term storage of this compound solutions, it is recommended to maintain a low temperature in addition to controlling the pH.

  • What are the primary degradation pathways for this compound? The principal degradation pathway for this compound, as with other cephalosporins, involves the hydrolysis of the four-membered β-lactam ring. This process is catalyzed by both hydrogen ions (acid catalysis) and hydroxide ions (base catalysis). In alkaline conditions, the degradation is particularly rapid. The side chains of the molecule may also undergo modification depending on the specific conditions.

  • Are there any excipients that can improve the stability of this compound in formulations? In solid oral suspensions, the stability of this compound is influenced by humidity and temperature.[5] For liquid formulations, the use of appropriate buffering agents to maintain the pH in the optimal range of 3-6 is the most critical factor in enhancing stability. The choice of buffer should be made carefully to avoid buffer-catalyzed degradation.

Quantitative Data

The following table summarizes the expected stability of this compound at different pH values based on the general behavior of cephalosporin antibiotics. Please note that these are illustrative values, and the actual degradation rates should be determined experimentally for your specific formulation and conditions.

pHConditionExpected StabilityInferred Degradation Rate
< 2Strongly AcidicLowHigh
3 - 5AcidicHigh (Optimal)Low
6Slightly AcidicModerate to HighLow to Moderate
7NeutralModerateModerate
> 8AlkalineVery LowVery High

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the remaining intact this compound in the presence of its degradation products.

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of a phosphate buffer (pH adjusted to around 4.4) and acetonitrile.[5]

    • Flow Rate: A flow rate of 1.0 mL/min is often employed.[5]

    • Detection: UV detection at 280 nm is suitable for this compound.[5][6]

    • Temperature: The column temperature should be controlled, for instance, at 30°C.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent.

    • For the stability study, dilute the stock solution with buffers of different pH values (e.g., pH 2, 4, 7, 9, and 12).

    • Incubate the samples at a controlled temperature.

    • At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is selective, linear, precise, accurate, and robust for the quantification of this compound and the detection of its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples (this compound in Buffers) prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability at different pH values.

degradation_pathways cluster_acid Acidic Conditions (H+) cluster_alkaline Alkaline Conditions (OH-) This compound This compound acid_hydrolysis Hydrolysis of β-lactam Ring This compound->acid_hydrolysis Slow alkaline_hydrolysis Rapid Hydrolysis of β-lactam Ring This compound->alkaline_hydrolysis Fast acid_products Various Degradation Products acid_hydrolysis->acid_products alkaline_products Distinct Set of Degradation Products alkaline_hydrolysis->alkaline_products

Caption: General degradation pathways of this compound under acidic and alkaline conditions.

References

Technical Support Center: Cefprozil Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of Cefprozil for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline powder that is generally described as slightly soluble to poorly soluble in water.[1] Its solubility is significantly better in some organic solvents and aqueous buffers at specific pH levels.[2][3] For instance, its solubility in water is low, while it is soluble in DMSO and slightly soluble in methanol.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?

For laboratory assays, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[2][3] It is also soluble in Dimethylformamide (DMF), though to a lesser extent than in DMSO.[3] When preparing stock solutions, it is crucial to use a high-purity, anhydrous grade of the solvent.

Q3: My this compound is not dissolving properly in water. Why is this happening?

This compound is inherently poorly soluble in water.[2] The solubility of cephalosporins can also be influenced by pH.[4][5] Attempting to dissolve a high concentration of this compound directly in neutral water will likely result in an incomplete dissolution or a suspension. For aqueous preparations, using a buffer system is often necessary.[3]

Q4: Can I use buffers to dissolve this compound? What pH should I use?

Yes, aqueous buffers can be used. The solubility of this compound in Phosphate-Buffered Saline (PBS) at a pH of 7.2 is approximately 1.25 mg/mL.[3] For many cephalosporins, solubility is pH-dependent, and using a buffered system can provide a more consistent and soluble preparation than water alone.[4] It is recommended to test the stability and solubility of this compound in your specific buffer system and experimental conditions.

Q5: How should I prepare a this compound stock solution for antimicrobial susceptibility testing (AST)?

A concentrated stock solution should first be prepared in a suitable organic solvent like DMSO.[3] This stock can then be serially diluted to create working solutions in the appropriate microbiological broth (e.g., Cation-Adjusted Mueller-Hinton Broth).[6][7] It is critical to ensure the final concentration of the organic solvent in the assay is low enough to not affect microbial growth.[3]

Q6: I'm seeing precipitation when I add my this compound stock solution to the culture medium. What can I do?

This issue, known as "crashing out," occurs when a drug dissolved in a high concentration of an organic solvent is diluted into an aqueous medium where its solubility is much lower. To mitigate this:

  • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions of the stock solution into an aqueous buffer or the culture medium itself before making the final working solution.[3]

  • Minimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is insignificant, as high concentrations can have physiological effects on the test organisms.[3]

  • Warm the medium: Gently warming the culture medium to 37°C before adding the drug solution may help, but be cautious about the temperature stability of this compound.[7]

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H19N3O5S[8]
Molecular Weight389.4 g/mol [8][9]
Physical DescriptionWhite to yellowish crystalline powder[1]
Melting Point~215-225 °C[1][9]
pKa~2.92 (Predicted)[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilitySource
DMSO~10 mg/mL[2]
DMSO (alternative)~2.5 mg/mL[3]
Methanol~11 mg/mL[1]
PBS (pH 7.2)~1.25 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~1.6 mg/mL[1]
DMF~0.3 mg/mL[2][3]
WaterInsoluble / Slightly soluble[1][2]
Acetone, Chloroform, EthanolPoorly soluble (< 1 mg/mL)[1]

Note: Reported solubility values may vary between suppliers and based on the specific form (e.g., anhydrous, monohydrate) and purity of the this compound.

Troubleshooting and Experimental Workflows

If you encounter solubility issues, the following workflow can help identify and solve the problem.

G start Start: this compound Solubility Issue check_solvent Is the correct solvent being used? (e.g., DMSO for stock) start->check_solvent check_conc Is the concentration too high for the solvent? check_solvent->check_conc Yes use_dmso Action: Use 100% DMSO for primary stock solution. check_solvent->use_dmso No precip_media Precipitation observed after dilution in media? check_conc->precip_media No lower_conc Action: Lower the stock concentration. Refer to Table 2 for limits. check_conc->lower_conc Yes serial_dilute Action: Perform intermediate serial dilutions in aqueous buffer or media. precip_media->serial_dilute Yes solution_clear Solution is clear. Proceed with experiment. precip_media->solution_clear No use_dmso->check_conc lower_conc->precip_media check_ph Action: Check pH of final medium. Adjust if necessary and compatible with assay. serial_dilute->check_ph end_fail Issue Persists: Contact Technical Support for further assistance. serial_dilute->end_fail check_ph->solution_clear

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance and weigh paper

  • Sterile 0.22 µm syringe filter (optional, if sterility is paramount)

Procedure:

  • Aseptically weigh 10 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Cap the vial tightly and vortex the solution vigorously until all the this compound powder is completely dissolved. The solution should be clear and free of particulates.

  • (Optional) For applications requiring absolute sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step is recommended for cell-based assays.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. This compound in DMSO is stable for extended periods when stored frozen.[10] Aqueous solutions are not recommended for storage beyond one day.[3]

Protocol 2: Preparation of Working Solutions for MIC Assay (Broth Microdilution)

This protocol describes the preparation of serial dilutions in a 96-well plate for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 10 mg/mL this compound stock solution (from Protocol 1)

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and tips

  • Bacterial inoculum prepared to the correct density (e.g., 5 x 10^5 CFU/mL).[6]

Procedure:

  • Prepare Intermediate Dilution: First, prepare an intermediate dilution of the stock solution in the test medium (CAMHB). For example, dilute the 10 mg/mL stock 1:100 in CAMHB to get a 100 µg/mL solution. This minimizes the DMSO concentration.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 in a row of the 96-well plate.

  • Initial Concentration: Add 200 µL of the 100 µg/mL intermediate this compound solution to well 1.

  • Serial Dilution: a. Transfer 100 µL from well 1 to well 2. b. Mix the contents of well 2 thoroughly by pipetting up and down. c. Transfer 100 µL from well 2 to well 3. d. Repeat this process down to well 10. e. Discard 100 µL from well 10. The concentrations will now range from 100 µg/mL down to ~0.2 µg/mL. Well 11 serves as the growth control (no antibiotic). Well 12 can be a sterility control (media only).

  • Inoculation: Add the standardized bacterial inoculum to wells 1 through 11 according to standard MIC testing protocols (e.g., CLSI or EUCAST guidelines).[6][7]

  • Incubation: Cover the plate and incubate under the appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

This compound Mechanism of Action

This compound is a second-generation cephalosporin antibiotic.[8] Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[9][11]

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes lysis Cell Wall Weakening & Cell Lysis pbp->lysis cell_wall Stable Cell Wall peptidoglycan->cell_wall Forms This compound This compound This compound->inhibition inhibition->pbp Binds to & Inactivates

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

References

Minimizing variability in Cefprozil MIC testing results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Cefprozil Minimum Inhibitory Concentration (MIC) testing results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound MIC testing?

A1: Variability in this compound MIC testing can arise from several factors. Key sources include inconsistencies in the preparation of the bacterial inoculum, the composition and pH of the growth medium, the incubation conditions (time, temperature, and atmosphere), and the inherent stability of this compound in the testing medium. The interpretation of the final MIC endpoint by different technicians can also introduce variability. Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for minimizing these variations.

Q2: Why is the inoculum preparation step so critical for this compound MIC testing?

A2: The density of the bacterial suspension used for inoculation is a critical determinant of the MIC value. For β-lactam antibiotics like this compound, a phenomenon known as the "inoculum effect" can occur, where a higher-than-standard bacterial concentration can lead to a significant increase in the observed MIC. This is often due to the production of β-lactamase enzymes by the bacteria, which can inactivate the antibiotic. Therefore, precise standardization of the inoculum to the recommended concentration (typically 5 x 10^5 CFU/mL) is essential for accurate and reproducible results.

Q3: Which quality control (QC) strains should be used for this compound MIC testing, and what are the acceptable MIC ranges?

A3: Regular testing of specific, well-characterized QC strains is mandatory to ensure the accuracy and reproducibility of this compound MIC assays. The results for these strains must fall within established ranges. The following table summarizes the acceptable QC ranges for this compound MIC testing as recommended by the CLSI.[1]

Table 1: CLSI-Recommended Quality Control Ranges for this compound MIC Testing [1]

Quality Control StrainATCC® NumberThis compound MIC Range (µg/mL)
Staphylococcus aureus292130.25–1
Enterococcus faecalis292124–16
Escherichia coli259221–4
Haemophilus influenzae497661–4
Streptococcus pneumoniae496190.25–1

Q4: Can other cephalosporin results be used to predict this compound susceptibility?

A4: No, using surrogate agents to predict this compound susceptibility is not reliable. For instance, studies have shown that using the cephalosporin class disk (cephalothin) can lead to high error rates when trying to determine this compound susceptibility. Therefore, it is recommended to test this compound directly.

Troubleshooting Guide

Issue 1: Inconsistent or out-of-range QC results for this compound MIC tests.

This is a common problem that indicates a deviation in the testing procedure. The following flowchart can help diagnose the potential cause.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Inconsistent or Out-of-Range QC Results check_inoculum Verify Inoculum Density (0.5 McFarland, ~5x10^5 CFU/mL) start->check_inoculum Is inoculum correct? check_media Check Media (Mueller-Hinton Broth, pH 7.2-7.4) start->check_media Is media correct? check_incubation Confirm Incubation Conditions (35°C ± 2°C, 16-20 hours) start->check_incubation Are conditions correct? check_this compound Assess this compound Stock (Proper storage, not expired) start->check_this compound Is antibiotic stock valid? solution_inoculum Re-standardize Inoculum Preparation Technique check_inoculum->solution_inoculum No solution_media Prepare Fresh Media Verify pH check_media->solution_media No solution_incubation Calibrate Incubator Ensure Proper Atmosphere check_incubation->solution_incubation No solution_this compound Prepare Fresh this compound Dilutions check_this compound->solution_this compound No rerun Rerun QC Strains solution_inoculum->rerun Then solution_media->rerun Then solution_incubation->rerun Then solution_this compound->rerun Then

Caption: Troubleshooting workflow for out-of-range QC results.

Issue 2: MIC results are consistently one dilution higher or lower than expected.

This may indicate a slight systematic error in your procedure.

  • Pipetting Technique: Ensure all pipettes are calibrated and that the technique for serial dilutions is consistent. Small, consistent errors in pipetting can shift the entire dilution series.

  • Endpoint Reading: The definition of "no growth" should be strictly standardized. Use a reading aid, such as a light box with a dark background, to ensure consistency. For this compound, the MIC should be read as the lowest concentration that completely inhibits visible growth.

Issue 3: "Skipped wells" are observed (growth in a higher concentration well after no growth in a lower one).

This is often due to:

  • Contamination: A single contaminating organism in a well can cause turbidity. Check the purity of the inoculum source.

  • Pipetting Error: An error during the inoculation of the microtiter plate could lead to a well being missed or receiving a much smaller inoculum.

  • Improper Mixing: Ensure the bacterial suspension is homogenous before and during the inoculation process.

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Testing for this compound

This protocol is based on the CLSI M07 guidelines for broth microdilution.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound analytical powder.

    • Reconstitute in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterile-filter the stock solution if necessary.

    • Store in small aliquots at -70°C or colder until use.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 64 µg/mL.

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^8 CFU/mL.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Place the microtiter plate on a light box or viewing stand.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

    • Compare the MIC of the QC strains to the acceptable ranges in Table 1 to validate the experiment.

The following diagram illustrates the general workflow for this protocol.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Standardized Suspension prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC Endpoint (Lowest concentration with no growth) incubate->read_mic validate_qc Validate with QC Strains read_mic->validate_qc

Caption: General workflow for this compound broth microdilution MIC testing.

References

Identifying and mitigating interference in Cefprozil analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cefprozil analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis complex?

A1: this compound is a second-generation oral cephalosporin antibiotic.[1][2] Its analysis is complex because it exists as a mixture of two diastereoisomers, (Z)-Cefprozil and (E)-Cefprozil, in approximately a 9:1 ratio.[3][4] The (Z)-isomer is the more biologically active form.[1][5] Analytical methods must be able to separate and quantify these two isomers, as well as any potential impurities or degradation products.[1]

Q2: What are the common analytical techniques used for this compound quantification?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][6] High-Performance Thin-Layer Chromatography (HPTLC) and spectrophotometric methods have also been reported for its analysis.[2][7][8]

Q3: What are the primary sources of interference in this compound assays?

A3: Interference in this compound assays can arise from several sources:

  • Degradation Products: this compound is susceptible to degradation under stress conditions such as hydrolysis (acidic and alkaline), oxidation, heat, and light.[7][8]

  • Related Impurities: The manufacturing process can result in related impurities that may interfere with the main analyte peaks.[1] The European Pharmacopoeia specifies several impurities to be monitored.[1]

  • Isomeric Mixture: Inadequate chromatographic resolution can lead to the co-elution of the (Z) and (E) isomers, affecting accurate quantification.[4]

  • Matrix Effects: When analyzing biological samples like plasma or urine, endogenous components can co-elute and cause interference, particularly with UV detection.[3][9]

  • Excipients: While often not a major issue, excipients in pharmaceutical formulations could potentially interfere with the analysis.[10]

Q4: What is a forced degradation study and why is it important for this compound analysis?

A4: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability studies.[11] For this compound, this involves subjecting it to acidic, alkaline, and neutral hydrolysis, oxidation, photolysis, and thermal stress.[7][8] These studies are crucial for:

  • Identifying potential degradation products that could appear in samples during storage.

  • Developing stability-indicating analytical methods that can separate the intact drug from its degradation products.[12]

  • Understanding the degradation pathways of the molecule.[11]

Troubleshooting Guides

Chromatographic Issues

Q5: My this compound peak is showing tailing or fronting. What are the possible causes and solutions?

A5: Poor peak shape can compromise resolution and integration accuracy.

  • Potential Causes:

    • Column Overload: Injecting too much sample can lead to peak fronting.[13]

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.[13]

    • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting and broadening.[14]

    • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.

    • Extra-column Effects: Excessive tubing length or dead volume in fittings can contribute to peak broadening.[14]

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[14]

    • Flush the Column: Wash the column with a strong solvent to remove contaminants.[14] If performance doesn't improve, the column may need replacement.

    • Match Injection Solvent: Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[14]

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound and the column chemistry.

    • Optimize System Connections: Minimize the length and diameter of connecting tubing and ensure all fittings are properly made to avoid dead volume.[14]

Q6: I am having difficulty separating the (Z) and (E) isomers of this compound. How can I improve the resolution?

A6: Baseline separation of the diastereomers is critical for accurate quantification.

  • Potential Causes:

    • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal.

    • Inadequate Column Chemistry: The selected stationary phase (e.g., C18, C8) may not provide sufficient selectivity.

    • Incorrect Flow Rate or Temperature: These parameters can influence the separation efficiency.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: Systematically vary the percentage of the organic modifier (e.g., acetonitrile). Sometimes, a small change can significantly impact resolution.

    • Try a Different Column: If adjusting the mobile phase is insufficient, test a column with a different stationary phase or from a different manufacturer. C8 and C18 columns have been successfully used.[9]

    • Optimize Flow Rate: Lowering the flow rate can sometimes increase resolution, though it will also increase the run time.

    • Adjust Column Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.

    • Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks.

Q7: I am observing unexpected peaks in my chromatogram. How do I identify them?

A7: Unexpected peaks can be impurities, degradation products, or carryover.

  • Identification Strategy:

    • Inject a Blank: Run a blank injection (mobile phase or sample diluent) to check for carryover from previous injections or system contamination.[13]

    • Review Sample History: The unexpected peak could be a degradation product if the sample was improperly stored or handled. This compound is known to degrade under hydrolytic, oxidative, and photolytic conditions.[7][8]

    • Use a Photodiode Array (PDA) Detector: If using UV detection, a PDA detector can provide the UV spectrum of the unknown peak. This can be compared to the spectrum of this compound and known impurities.

    • LC-MS/MS Analysis: The most definitive way to identify an unknown peak is through its mass-to-charge ratio (m/z) and fragmentation pattern using LC-MS/MS. This can help identify known impurities or degradation products by comparing their masses to published values.

    • Consult Pharmacopoeia: Refer to monographs, such as the European Pharmacopoeia, which list known this compound impurities and their relative retention times.[1]

Quantification & Sensitivity Issues

Q8: My assay results are not reproducible. What should I check?

A8: Poor reproducibility can stem from various instrument, method, or sample preparation issues.

  • Troubleshooting Checklist:

    • System Suitability: Always run system suitability tests before sample analysis. Check for consistency in retention time, peak area, and peak shape for replicate injections of a standard.[1]

    • Sample Preparation: Inconsistent sample preparation, such as incomplete protein precipitation in plasma samples, can lead to variability.[9] Ensure the procedure is followed precisely for all samples.

    • Autosampler Performance: Verify the injection volume accuracy and precision of the autosampler.

    • Pump Performance: Check for pressure fluctuations, which might indicate air bubbles in the system or failing pump seals.

    • Sample and Standard Stability: this compound can degrade in solution. Ensure that standards and samples are prepared fresh or their stability in the autosampler has been established.

Q9: I am analyzing this compound in plasma and the sensitivity is too low with UV detection. What can I do?

A9: Low sensitivity in biological matrices is a common challenge due to matrix interference and low analyte concentrations.

  • Strategies to Improve Sensitivity:

    • Optimize Sample Preparation: Develop a more effective protein precipitation or extraction method to reduce matrix components that contribute to baseline noise.[15]

    • Increase Injection Volume: If peak shape permits, injecting a larger volume of the sample extract can increase the signal.

    • Optimize Wavelength: Ensure you are using the optimal wavelength for this compound detection, which is typically around 280 nm.[6][9]

    • Switch to LC-MS/MS: The most effective solution is often to switch to an LC-MS/MS method. It offers significantly higher sensitivity and selectivity, allowing for much lower limits of quantification (LLOQ) suitable for pharmacokinetic studies.[3]

Quantitative Data Summary

Table 1: Chromatographic Conditions and Performance for this compound Analysis

MethodColumnMobile PhaseDetection(Z)-Isomer RT (min)(E)-Isomer RT (min)LLOQ (µg/mL)Reference
HPLC-UVC8Acetonitrile, glacial acetic acid, water (5.5:1.75:92.75 v/v/v)UV at 280 nm--0.1 (cis), 0.02 (trans)[16]
HPLC-UVC18Water-acetonitrile (90:10, v/v)DAD at 200 nm<5 (total)<5 (total)-[4]
LC-MS/MSC18Gradient of 0.5% formic acid and acetonitrileESI+ MRM2.072.360.025 (cis), 0.014 (trans)[3]
HPLC-UVC18Acetonitrile and monobasic ammonium phosphate buffer (50:50 v/v)UV at 280 nm4.55--[17]
HPTLCSilica gel 60 F254Ethyl acetate-acetone-methanol-water-glacial acetic acid (7.5:2.5:2.5:1.5:0.5 v/v)Densitometry at 280 nmRF 0.45--[8]

RT: Retention Time; LLOQ: Lower Limit of Quantification; DAD: Diode Array Detector; ESI+: Electrospray Ionization Positive Mode; MRM: Multiple Reaction Monitoring; RF: Retardation Factor.

Table 2: Validation Parameters for this compound Analytical Methods

MethodLinearity RangePrecision (%RSD)Accuracy/Recovery (%)Reference
HPTLC200–5000 ng/band<1.5% (Intra- and Inter-day)98.78–101.24[8]
LC-MS/MS0.025–15 µg/mL (cis), 0.014–1.67 µg/mL (trans)<14.3% (Intra- and Inter-assay)93.1% (cis), 103.0% (trans)[3]
Spectrophotometry5–25 µg/mL-100.69% ± 0.81[2]
HPLC-UV20-100 µg/ml-High recovery reported[17]

%RSD: Percent Relative Standard Deviation

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Pharmaceutical Tablets

This protocol is a representative method based on common practices for analyzing this compound in tablets.

  • Preparation of Mobile Phase:

    • Prepare a solution of monobasic ammonium phosphate (pH 4.4).

    • The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and the monobasic ammonium phosphate buffer.[17]

    • Filter and degas the mobile phase before use.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions (e.g., 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with the mobile phase.[17]

  • Preparation of Sample Solution:

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

    • Add about 50 mL of acetonitrile and sonicate for 15 minutes to dissolve the drug.[10]

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm filter.

    • Dilute 1 mL of the filtered solution to 100 mL with the mobile phase to get a theoretical concentration of 100 µg/mL.[10]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: 280 nm.[17]

    • Column Temperature: Ambient or controlled at 40°C.[10]

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is based on a validated method for pharmacokinetic studies.[3]

  • Preparation of Internal Standard (IS) and Stock Solutions:

    • Prepare stock solutions of this compound and a stable isotope-labeled internal standard (e.g., this compound-D4) in methanol at 1 mg/mL.[3]

    • Prepare working solutions by diluting the stocks in a methanol:water (50:50, v/v) mixture.[3]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add the internal standard solution.

    • Add a protein precipitating agent like methanol or acetonitrile.[3][9]

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: C18 column.[3]

    • Mobile Phase A: 0.5% formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient Program:

      • Start at 5% B.

      • Linearly increase to 20% B over 1.4 min.

      • Hold at 20% B for 1.5 min.

      • Increase to 70% B over 0.1 min and hold for 0.5 min (column wash).

      • Return to 5% B for re-equilibration.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 3 µL.[3]

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[3]

    • MRM Transitions:

      • This compound: m/z 391.2 → 114.0.[3]

      • This compound-D4 (IS): m/z 395.0 → 114.5.[3]

  • Analysis:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.

    • Process the calibration standards, quality control samples, and unknown samples as described above.

    • Analyze the samples using the LC-MS/MS system.

    • Calculate the concentration of this compound in the unknown samples using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualizations

G General Troubleshooting Workflow for this compound Assays start Assay Problem Identified (e.g., Poor Peak Shape, Inaccurate Results) check_system Step 1: Verify System Suitability (RT, Area, Peak Shape of Standard) start->check_system system_ok System OK? check_system->system_ok troubleshoot_instrument Troubleshoot LC/MS Instrument (Pump, Detector, Autosampler) system_ok->troubleshoot_instrument No check_method Step 2: Review Method Parameters (Column, Mobile Phase, Gradient) system_ok->check_method Yes troubleshoot_instrument->check_system method_ok Method Appropriate? check_method->method_ok optimize_method Optimize Method (Adjust Mobile Phase, Gradient, Temp.) method_ok->optimize_method No check_sample Step 3: Investigate Sample (Preparation, Storage, Stability) method_ok->check_sample Yes optimize_method->check_system sample_ok Sample Integrity OK? check_sample->sample_ok reprepare_sample Re-prepare Samples & Standards sample_ok->reprepare_sample No end Problem Resolved sample_ok->end Yes reprepare_sample->check_system

Caption: General troubleshooting workflow for this compound analytical assays.

G This compound Degradation Pathways and Interferents cluster_stress Stress Conditions cluster_interferents Potential Interferents This compound This compound ((Z)- and (E)-Isomers) hydrolysis Hydrolysis (Acid, Base, Neutral) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis (Light Exposure) This compound->photolysis thermal Thermal (Heat) This compound->thermal impurities Related Impurities (from synthesis) isomers (E)-Isomer (if co-eluting with Z) matrix Matrix Components (e.g., plasma proteins) deg_products Degradation Products hydrolysis->deg_products oxidation->deg_products photolysis->deg_products thermal->deg_products

Caption: Relationship between stress conditions and this compound interferents.

G Decision Tree for Resolving Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Is injection solvent stronger than mobile phase? start->q1 a1 Action: Re-dissolve sample in mobile phase or weaker solvent. q1->a1 Yes q2 Is sample concentration too high? q1->q2 No a2 Action: Dilute sample and reinject. q2->a2 Yes q3 Does flushing column with strong solvent help? q2->q3 No a3 Issue: Column contamination. Continue with analysis. q3->a3 Yes q4 Is column old or has it been used with harsh conditions? q3->q4 No a4 Action: Replace the column. q4->a4 Yes a5 Action: Check for extra-column volume (tubing, fittings). q4->a5 No

Caption: Decision tree for resolving common chromatographic peak shape issues.

References

Strategies to prevent Cefprozil degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Cefprozil during sample preparation for analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound sample preparation, leading to inaccurate analytical results.

Issue Potential Cause Recommended Solution
Low this compound recovery Degradation due to improper pH. This compound is susceptible to both acidic and basic hydrolysis.Maintain the sample solution at a pH between 3 and 5, where it exhibits maximum stability. Use appropriate buffers, such as phosphate or acetate buffers, to control the pH.[1]
Thermal degradation.Prepare samples at room temperature or below. Avoid heating samples unless required for a specific derivatization step, and if so, minimize the heating time and temperature. Store stock solutions and prepared samples at 2-8°C.[2]
Oxidative degradation.Degas solvents and use antioxidants if necessary. Prepare samples fresh and analyze them promptly.
Presence of unexpected peaks in the chromatogram Isomerization of (Z)-Cefprozil to (E)-Cefprozil. This is a common degradation pathway.The analytical method should be able to separate the (Z) and (E) isomers. The presence of the (E)-isomer can be an indicator of sample degradation.
Formation of other degradation products (e.g., P1 and P2).Use a stability-indicating HPLC method capable of resolving this compound from its degradation products.[3]
Inconsistent results between replicate samples Incomplete dissolution of this compound.Use a suitable solvent, such as a mixture of acetonitrile and an aqueous buffer, to ensure complete dissolution.[4] Sonication for 15-20 minutes can aid in dissolution.[2][4]
Adsorption of this compound to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.
Photodegradation.Protect samples from light by using amber vials or by working in a dimly lit environment.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound involves the reversible isomerization of the therapeutically active (Z)-isomer to the less active (E)-isomer. Both isomers can then undergo further degradation to form other products, often referred to as P1 and P2.[3] The isomerization reaction is typically about 10 times faster than the subsequent degradation of the individual isomers.[6]

Q2: How does pH affect the stability of this compound in solution?

A2: this compound is susceptible to both acid and base-catalyzed hydrolysis. It exhibits maximum stability in the pH range of 3 to 5.[1] In more acidic or alkaline conditions, the rate of degradation increases significantly. For example, in a study on a similar cephalosporin, the degradation at pH 7.4 was significantly higher than at pH 1, 3, and 5 at 60°C.[7]

Q3: What are the optimal storage conditions for this compound solutions?

A3: this compound solutions should be stored refrigerated at 2-8°C to minimize degradation.[2] They should also be protected from light. It is recommended to use freshly prepared solutions for analysis whenever possible.

Q4: How can I prevent photodegradation of this compound during sample preparation?

A4: To prevent photodegradation, it is crucial to protect this compound samples from light. This can be achieved by using amber-colored vials or by wrapping the sample containers in aluminum foil.[8] Sample preparation should ideally be carried out in a laboratory with minimized light exposure.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in water, methanol, and mixtures of acetonitrile and aqueous buffers.[4] For HPLC analysis, a common practice is to dissolve the sample in the mobile phase or a mixture similar in composition. For instance, a mixture of acetonitrile and monobasic ammonium phosphate buffer (pH 4.4) is often used.[4]

Quantitative Data Summary

The following tables summarize the kinetic data for this compound degradation under various stress conditions.

Table 1: Effect of Temperature and Humidity on the Degradation Rate Constant of (Z)-Cefprozil and (E)-Cefprozil (at 76.4% Relative Humidity)

Temperature (°C)(Z)-Cefprozil k x 10⁶ (s⁻¹)(E)-Cefprozil k x 10⁶ (s⁻¹)
600.96 ± 0.110.95 ± 0.13
651.63 ± 0.151.60 ± 0.17
704.04 ± 0.374.04 ± 0.46
755.51 ± 0.405.50 ± 0.45
8011.20 ± 1.0111.20 ± 0.98

Data extracted from a study on this compound in oral suspension.

Table 2: Effect of Relative Humidity on the Degradation Rate Constant of (Z)-Cefprozil and (E)-Cefprozil (at 60°C)

Relative Humidity (%)(Z)-Cefprozil k x 10⁷ (s⁻¹)(E)-Cefprozil k x 10⁷ (s⁻¹)
50.93.01 ± 0.283.00 ± 0.25
66.56.13 ± 0.556.15 ± 0.51
76.49.60 ± 0.119.50 ± 0.13
90.015.40 ± 1.2015.40 ± 1.30

Data extracted from a study on this compound in oral suspension.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10][11][12]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound bulk drug in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel sample should be kept in the dark as a control.

    • After the exposure, dilute the samples appropriately for HPLC analysis.

Protocol 2: Preparation of this compound Samples from Bulk Drug for HPLC Analysis

This protocol provides a general procedure for the preparation of this compound samples from the bulk drug for quantitative analysis by HPLC.

  • Preparation of Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[4]

    • Add about 50 mL of the mobile phase (e.g., a 50:50 v/v mixture of acetonitrile and monobasic ammonium phosphate buffer, pH 4.4) and sonicate for 20 minutes to dissolve the drug completely.[4]

    • Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.[4]

    • Filter the solution through a 0.2 µm membrane filter.[4]

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards (e.g., 20-100 µg/mL) by appropriately diluting the standard stock solution with the mobile phase.[4]

  • Preparation of Sample Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound bulk drug sample and transfer it to a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as described for the standard stock solution.

  • HPLC Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and measure the peak areas for the (Z)- and (E)-isomers of this compound.

    • Quantify the this compound content in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Visualizations

Cefprozil_Degradation_Pathway Z_this compound (Z)-Cefprozil (Active Isomer) E_this compound (E)-Cefprozil (Less Active Isomer) Z_this compound->E_this compound Isomerization (fast, reversible) Deg_P1 Degradation Product P1 Z_this compound->Deg_P1 Degradation (slower) Deg_P2 Degradation Product P2 E_this compound->Deg_P2 Degradation (slower)

Caption: this compound degradation pathway.

Cefprozil_Sample_Prep_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weighing 1. Weigh this compound Sample Dissolution 2. Dissolve in appropriate solvent (e.g., Mobile Phase) Weighing->Dissolution Sonication 3. Sonicate for complete dissolution Dissolution->Sonication Dilution 4. Dilute to final concentration Sonication->Dilution Filtration 5. Filter through 0.2 µm membrane Dilution->Filtration Injection 6. Inject into HPLC system Filtration->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. UV Detection (e.g., 280 nm) Separation->Detection Quantification 9. Data Analysis and Quantification Detection->Quantification

Caption: this compound sample preparation workflow.

References

Enhancing the yield and purity of Cefprozil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefprozil synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of your this compound synthesis experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

Q: My this compound synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, from the choice of synthesis route to specific reaction conditions. Here are some common causes and potential solutions:

  • Suboptimal Synthesis Route: Traditional chemical synthesis methods can sometimes be complex and result in lower yields.[1]

    • Solution: Consider exploring enzymatic synthesis routes. For instance, using immobilized penicillin acylase in an aqueous two-phase system has been shown to significantly increase the reaction yield to as high as 99.39%, compared to 77.61% in a standard aqueous-phase system.[2] A two-step, one-pot enzymatic synthesis has also demonstrated yields of around 95%.[3]

  • Inefficient Acylation: The coupling of the D-p-hydroxyphenylglycine side chain to the 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA) core is a critical step. Incomplete reaction or side reactions can reduce the yield.

    • Solution: Employing a mixed carboxylic acid anhydride method for the acylation can be effective.[4] Protecting the amino group of the side chain with di-tert-butyl dicarbonate before activating the carboxylic acid with oxalyl chloride can also lead to a higher total yield and fewer by-products.[5]

  • Poor Product Recovery: this compound may be lost during workup and purification steps.

    • Solution: Optimize the crystallization and isolation procedures. In enzymatic synthesis within an aqueous two-phase system, adjusting the pH to 3.54 can lead to a high recovery of the copolymers used, which aids in purification.[2]

Issue 2: High Levels of Impurities

Q: I am observing significant impurities in my final product. How can I identify and minimize their formation?

A: Impurity control is crucial for the safety and efficacy of this compound. Common impurities include the (E)-isomer and process-related side products.

  • Formation of the (E)-isomer: this compound is a mixture of (Z) and (E) isomers, with the (Z)-isomer being the more biologically active form.[2] Certain reaction conditions can favor the formation of the less active (E)-isomer.

    • Solution: The choice of catalyst and reaction conditions plays a key role. For instance, using an ionic liquid as a catalyst during the Wittig reaction to introduce the propenyl group at the C-3 position can prevent the excessive formation of the (E)-isomer.[1]

  • Process-Related Impurities: Side reactions during the synthesis can introduce various impurities. One such impurity is ethoxycarbonylthis compound.

    • Solution: The formation of ethoxycarbonylthis compound can be controlled by the addition of a catalytic amount of methanesulfonic acid during the synthesis.[2]

  • Degradation Products: this compound can degrade under certain conditions, leading to impurities.

    • Solution: this compound is susceptible to hydrolysis.[6] Ensure that pH and temperature are carefully controlled during the synthesis and workup to minimize degradation.

Issue 3: Difficulties in Purification and Crystallization

Q: I am facing challenges in purifying this compound, particularly with crystallization.

A: Purification, especially crystallization, can be a bottleneck. Common issues include product oiling out, poor crystal quality, or co-precipitation of impurities.

  • Poor Crystallization: The product may not crystallize well from the chosen solvent system.

    • Solution: In enzymatic synthesis, adding a seed crystal of high-purity this compound (>99%) to the reaction system before the product begins to precipitate can improve the crystallization process and the purity of the final product.[7] For this compound DMF-solvates, conversion to a hydrate by treatment with water and an inorganic acid like hydrochloric acid can facilitate crystallization.[4]

  • Co-precipitation of Impurities: Impurities can sometimes crystallize along with the desired product, making them difficult to remove.

    • Solution: Ensure the reaction goes to completion to minimize the presence of unreacted starting materials. Utilizing a different solvent or a mixture of solvents for crystallization can alter the solubility of the product and impurities, potentially leading to a purer crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this compound synthesis?

A1: The most common key intermediates are 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (7-APCA or 7-APRA) and a derivative of (R)-amino-(4-hydroxyphenyl)acetic acid (D-p-hydroxyphenylglycine), such as its methyl ester hydrochloride (D-HPGME-HCl) or a Dane salt.[2] Some routes also start from 7-aminocephalosporanic acid (7-ACA).[1]

Q2: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the progress of the synthesis and for determining the purity of the final this compound product. It is particularly useful for separating and quantifying the (Z) and (E) isomers and other related impurities.

Q3: What is the typical ratio of (Z) to (E) isomers in the final product?

A3: The final product is a mixture of (Z) and (E) isomers, with the (Z)-isomer being predominant, typically in a ratio of approximately 9:1.[6] The (Z)-isomer is primarily responsible for the antibiotic activity.[2]

Q4: Are there any specific safety precautions to consider during this compound synthesis?

A4: Standard laboratory safety procedures should be followed. Some reagents used in chemical synthesis routes, such as oxalyl chloride and phosphorus pentachloride, are corrosive and require careful handling in a well-ventilated fume hood.[5] Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey Reagents/CatalystsReported YieldReported PurityKey Advantages
Enzymatic Synthesis (Aqueous Two-Phase System)Immobilized penicillin acylase, 7-APRA, D-HPGME-HCl99.39%88.02% (after crystallization)High yield, environmentally friendly.[2]
Novel Chemical SynthesisDi-tert-butyl dicarbonate, oxalyl chloride92.5% - 96.6%99.75% - 99.87% (HPLC)High yield and purity, few by-products.[5]
Enzymatic Synthesis (with Seed Crystals)Penicillin acylase, 7-APRA, D-HPG ester derivative, this compound seed crystals>99.5% (HPLC)High conversion rate and purity.[7]
Chemical Synthesis from 7-ACA7-ACA, trimethylaluminum, ionic liquid catalystHigh conversion rateHigh cis-isomer contentUtilizes a readily available starting material.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in an Aqueous Two-Phase System

This protocol is based on the method described by Pan et al.

  • Preparation of Aqueous Two-Phase System (ATPS): Prepare an ATPS composed of PADB and PMDB copolymers.

  • Reaction Setup:

    • Add 7-amino-3-(1-propenyl)-4-cephalosporanic acid (7-APRA) as the cephem nucleus and (R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl) as the acyl donor to the ATPS.

    • Add immobilized penicillin acylase as the catalyst.

    • The 7-APRA and D-HPGME-HCl will concentrate in the PMDB-rich phase.

  • Reaction Conditions:

    • Maintain the reaction at a controlled temperature and pH. The optimal partition coefficient for this compound is achieved with 40 mM KSCN.

  • Product Separation:

    • After the reaction, the synthesized this compound will be concentrated in the PADB-rich phase.

    • Separate the two phases.

  • Purification:

    • Adjust the pH of the PADB-rich phase to 3.54 to recover the copolymers.

    • Isolate the crude this compound.

    • Purify the this compound by crystallization to achieve a high-purity product.[2]

Protocol 2: High-Yield Chemical Synthesis of this compound

This protocol is based on the method described in patent CN108033972B.

  • Protection of the Side Chain:

    • React the D-p-hydroxyphenylglycine derivative with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine in an organic solvent to protect the amino group.

  • Activation and Coupling:

    • React the protected side chain with oxalyl chloride in an acid-binding agent environment to form the acyl chloride.

    • React the resulting acyl chloride with 7-APCA to form the protected this compound intermediate.

  • Deprotection:

    • Deprotect the intermediate under acidic conditions (e.g., using trifluoroacetic acid or dilute hydrochloric acid in dichloromethane) to yield this compound.

  • Workup and Purification:

    • Quench the reaction mixture with ice water and adjust the pH to 8 with sodium hydroxide.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Concentrate the organic phase under reduced pressure to obtain this compound.[5]

Visualizations

Cefprozil_Synthesis_Workflow cluster_troubleshooting Potential Issues Start Starting Materials (7-APCA & D-HPG derivative) Coupling Acylation Reaction (Chemical or Enzymatic) Start->Coupling Crude Crude this compound Coupling->Crude LowYield Low Yield Coupling->LowYield Incomplete reaction, side reactions Impurities High Impurity Levels (e.g., (E)-isomer) Coupling->Impurities Suboptimal conditions Purification Purification (Crystallization) Crude->Purification Final High-Purity this compound ((Z)- and (E)-isomers) Purification->Final PurificationIssues Purification Difficulties Purification->PurificationIssues Poor crystallization

Caption: A flowchart illustrating the general workflow for this compound synthesis and potential troubleshooting points.

Cefprozil_Impurity_Formation cluster_control Control Strategies Synthesis This compound Synthesis Reaction Z_Isomer Desired (Z)-Cefprozil Synthesis->Z_Isomer Main Reaction Pathway E_Isomer Undesired (E)-Cefprozil Synthesis->E_Isomer Side Reaction (Isomerization) OtherImpurities Process-Related Impurities (e.g., ethoxycarbonylthis compound) Synthesis->OtherImpurities Side Reactions Degradation Degradation Products (e.g., hydrolysis) Z_Isomer->Degradation Instability (pH, temp) E_Isomer->Degradation Instability (pH, temp) ControlIsomer Catalyst Selection (e.g., ionic liquids) ControlIsomer->E_Isomer ControlProcess Additive (e.g., methanesulfonic acid) ControlProcess->OtherImpurities ControlDegradation pH and Temperature Control ControlDegradation->Degradation

Caption: A diagram showing the formation of the desired this compound isomer and common impurities, along with control strategies.

References

Technical Support Center: Optimizing Cefprozil Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefprozil in animal studies. Our aim is to help you navigate common challenges and optimize your experimental design for robust and reliable efficacy data.

Troubleshooting Guides

Scenario 1: Suboptimal Efficacy Despite Susceptibility

You've confirmed in vitro susceptibility of your target pathogen to this compound, but your in vivo animal model shows poor therapeutic outcome.

Potential CauseTroubleshooting Steps
Inadequate Drug Exposure at the Site of Infection Verify Pharmacokinetics (PK) in your animal model: Perform a pilot PK study to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (t½) of this compound in the specific species and strain you are using.[1][2][3] Factors like age, sex, and health status can influence drug metabolism.[4] Consider the PK/Pharmacodynamic (PD) Index: For cephalosporins like this compound, the percentage of time the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) is the most critical PK/PD parameter for efficacy.[5] Ensure your dosing regimen achieves the target %fT > MIC for the pathogen being studied.[5] Evaluate Tissue Penetration: this compound's concentration in plasma may not reflect its concentration in the infected tissue.[6] If possible, measure drug levels at the site of infection.
Host Factors Immune Status of the Animal: The efficacy of many antibiotics, including β-lactams, is supported by a functional immune system. In immunocompromised models (e.g., neutropenic mice), higher doses or more frequent administration may be necessary to achieve the desired effect.[7][8] Underlying Health Conditions: Pre-existing conditions in the animals can affect drug distribution and metabolism, as well as their ability to fight the infection.[9][10][[“]]
Pathogen-Specific Factors Inoculum Size: A very high bacterial load at the start of the experiment might overwhelm the therapeutic effect of the antibiotic. Standardize the inoculum size across all experimental groups. Biofilm Formation: If the pathogen is known to form biofilms, this compound may be less effective as biofilms can create a physical barrier to antibiotic penetration and harbor persister cells.
Experimental Protocol Variability Route of Administration: Ensure the route of administration (e.g., oral gavage, subcutaneous injection) is appropriate for this compound and allows for consistent absorption. Oral bioavailability can be a factor.[6] Dosing Frequency: The half-life of this compound will dictate the optimal dosing frequency to maintain concentrations above the MIC.[5] A single daily dose may not be sufficient.

Scenario 2: High Variability in Efficacy Data

You are observing significant variation in treatment outcomes between individual animals within the same treatment group.

Potential CauseTroubleshooting Steps
Inconsistent Drug Administration Refine Administration Technique: Ensure precise and consistent dosing for each animal. For oral gavage, verify proper placement to avoid accidental administration into the lungs. Formulation Issues: Check the stability and homogeneity of your this compound formulation. Ensure it is properly suspended or dissolved before each administration.
Biological Variability in Animals Animal Strain and Source: Use a consistent and well-characterized animal strain from a reputable supplier. Genetic differences between strains can lead to variations in drug metabolism and immune response. Animal Health and Acclimatization: Ensure all animals are healthy and properly acclimatized to the facility before starting the experiment to minimize stress-related variability.
Infection Model Inconsistency Standardize Inoculation: The site and method of bacterial inoculation should be highly consistent to ensure a uniform infection process. For example, in a murine thigh infection model, the injection volume and depth are critical.[7][8][12] Timing of Treatment Initiation: The timing of the first dose of this compound relative to the time of infection can significantly impact the outcome. This should be kept constant across all animals.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose of this compound for my animal model?

A1: The initial dose can be estimated based on previous studies using this compound or other cephalosporins in a similar animal model.[5] It is also crucial to consider the in vitro MIC of the pathogen you are studying. A common approach is to perform a dose-ranging study to identify a dose that provides a measurable therapeutic effect without causing toxicity. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a powerful tool to predict effective dosing regimens.[1][13][2][14]

Q2: What are the key PK/PD parameters to consider for this compound?

A2: For β-lactam antibiotics like this compound, the most important PK/PD index for predicting efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[15][5] The target %fT > MIC can vary depending on the pathogen and the desired level of bacterial killing (e.g., bacteriostatic vs. bactericidal effect).

Q3: My in vitro MIC results don't seem to predict in vivo efficacy. Why?

A3: Discrepancies between in vitro and in vivo results are common.[9][10][[“]] Several factors can contribute to this:

  • Protein Binding: In vivo, a portion of the drug will be bound to plasma proteins and will be inactive. The in vitro MIC assay typically does not account for this. It is the free drug concentration that is pharmacologically active.

  • Host Immune Response: The immune system plays a significant role in clearing infections in vivo, a factor that is absent in in vitro tests.[8]

  • Drug Distribution: The concentration of this compound at the site of infection may be different from the concentration in the blood.[6]

  • Pathogen Physiology: Bacteria may behave differently in the host environment compared to laboratory media.

Q4: How can I model the pharmacokinetics of this compound in my animal model?

A4: To model the pharmacokinetics, you will need to administer a known dose of this compound to a group of animals and then collect blood samples at various time points. The concentration of this compound in the plasma is then measured using a validated analytical method (e.g., HPLC). These concentration-time data can then be analyzed using compartmental or non-compartmental models to determine key PK parameters.

Q5: What is a dose fractionation study and is it necessary?

A5: A dose fractionation study involves administering the same total daily dose of an antibiotic in different dosing schedules (e.g., once a day, twice a day, or as a continuous infusion).[16] This type of study is crucial for determining which PK/PD index (%fT > MIC, Cmax/MIC, or AUC/MIC) is the primary driver of efficacy for a particular drug-bug combination. For this compound, where %fT > MIC is expected to be the key driver, a dose fractionation study can help confirm this and define the target magnitude for optimal efficacy.[15][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Beagle Dog (Adult)25Oral27.8-4.7-[17]
Beagle Dog (Infant)25Oral21.2-4.7-[17]
Beagle Dog125 mg (total dose)Oral17.6 - 26.61.0~1.1767.1 - 79.1[18]

Note: This table is a summary of available data and may not be exhaustive. Researchers should determine the PK parameters in their specific animal model.

Experimental Protocols

Murine Thigh Infection Model Protocol (General Outline)

This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents.[7][8]

  • Immunosuppression (Optional but common): To create a neutropenic model, mice are treated with cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This reduces the influence of the host immune system, allowing for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity.[7][8]

  • Infection: Mice are anesthetized, and a specific volume of a standardized bacterial suspension is injected into the thigh muscle. The bacterial strain and inoculum size should be carefully chosen and validated.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control is initiated. The dose, route of administration, and dosing frequency should be based on pilot PK studies and the experimental design.

  • Endpoint: At the end of the treatment period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The efficacy of this compound is determined by comparing the bacterial load in the thighs of treated animals to that of the control group.

Murine Pneumonia Model Protocol (General Outline)

This model is used to assess the efficacy of antibiotics against respiratory pathogens.[19][20]

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension. The choice of infection route can influence the distribution of bacteria in the lungs.

  • Treatment: Similar to the thigh infection model, treatment with this compound or a vehicle control is initiated at a specific time post-infection.

  • Endpoint: At the end of the study, mice are euthanized. The lungs are aseptically harvested, homogenized, and plated for CFU enumeration. In some studies, bronchoalveolar lavage (BAL) fluid may also be collected to assess bacterial load and inflammatory markers.

  • Data Analysis: Efficacy is determined by the reduction in bacterial counts in the lungs of treated animals compared to controls.

Mandatory Visualizations

This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G cluster_1 Periplasmic Space UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_synthesis Peptidoglycan Cross-linking Lipid_II->Peptidoglycan_synthesis Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_synthesis->Cell_Lysis This compound This compound This compound->Inhibition Inhibition->PBP Inhibits G start Start immunosuppression Immunosuppression (e.g., Cyclophosphamide) start->immunosuppression infection Intramuscular Infection immunosuppression->infection treatment This compound Treatment infection->treatment endpoint Euthanasia & Thigh Harvest treatment->endpoint analysis CFU Enumeration endpoint->analysis results Data Analysis analysis->results G suboptimal_efficacy Suboptimal Efficacy Observed check_pk Review Pharmacokinetics suboptimal_efficacy->check_pk check_pd Review Pharmacodynamics suboptimal_efficacy->check_pd check_protocol Review Experimental Protocol suboptimal_efficacy->check_protocol pk_issues Inadequate Drug Exposure? (Low %fT > MIC) check_pk->pk_issues pd_issues Pathogen Resistance or Tolerance? check_pd->pd_issues protocol_issues Inconsistent Dosing or Infection? check_protocol->protocol_issues pk_issues->check_pd No adjust_dose Adjust Dose or Frequency pk_issues->adjust_dose Yes pd_issues->check_protocol No confirm_mic Re-confirm MIC & Consider Biofilm pd_issues->confirm_mic Yes refine_technique Standardize Protocol protocol_issues->refine_technique Yes

References

Validation & Comparative

A Comparative In Vitro Analysis of Cefprozil and Cefuroxime Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro efficacy of two prominent second-generation cephalosporin antibiotics: Cefprozil and Cefuroxime. The data presented is intended to inform researchers, scientists, and drug development professionals on the subtle yet significant differences in the antibacterial spectrum and potency of these two agents.

Executive Summary

This compound and Cefuroxime are both valuable oral antibiotics with broad activity against common respiratory and skin pathogens. In vitro studies demonstrate that while their overall spectra are similar, there are notable differences in their potency against specific bacterial species. This compound often exhibits comparable or slightly better activity against Gram-positive organisms, particularly Streptococcus pneumoniae, whereas Cefuroxime may show enhanced activity against certain Gram-negative bacteria like Haemophilus influenzae. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data to provide a quantitative comparison of their in vitro efficacy.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Cefuroxime against a range of clinically relevant bacteria. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to provide a comprehensive overview of their activity.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Aerobes
Streptococcus pneumoniae (penicillin-susceptible)This compound0.250.5
Cefuroxime0.250.5
Streptococcus pneumoniae (penicillin-intermediate)This compound0.51
Cefuroxime12
Streptococcus pyogenes (Group A Strep)This compound0.060.12
Cefuroxime0.060.12
Staphylococcus aureus (methicillin-susceptible)This compound12
Cefuroxime12
Gram-Negative Aerobes
Haemophilus influenzae (β-lactamase negative)This compound48
Cefuroxime24
Haemophilus influenzae (β-lactamase positive)This compound816
Cefuroxime48
Moraxella catarrhalis (β-lactamase positive)This compound24
Cefuroxime24
Escherichia coliThis compound8>32
Cefuroxime816
Klebsiella pneumoniaeThis compound416
Cefuroxime48

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily determined using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and Cefuroxime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The prepared microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent are prepared.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a single colony or a faint haze.

Mechanism of Action

Both this compound and Cefuroxime are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Cephalosporin This compound / Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Inhibits cross-linking of Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of this compound and Cefuroxime.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microdilution Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of Cephalosporin Action

This diagram outlines the logical progression from antibiotic administration to bacterial cell death.

Cephalosporin_Logical_Flow drug Cephalosporin (this compound/Cefuroxime) target Target Engagement (PBP Binding) drug->target inhibition Enzymatic Inhibition (Transpeptidase Activity) target->inhibition synthesis_block Cell Wall Synthesis Blockage inhibition->synthesis_block lysis Bacterial Cell Lysis synthesis_block->lysis

Caption: Logical flow of cephalosporin antibacterial action.

A Head-to-Head Comparison of Cefprozil and Cefaclor Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent second-generation cephalosporins, Cefprozil and Cefaclor, focusing on their efficacy against common respiratory pathogens. The information presented is intended to support research and development efforts in the field of infectious diseases.

Executive Summary

This compound and Cefaclor are both effective in treating respiratory tract infections, however, they exhibit key differences in their pharmacokinetic profiles, in vitro potency against certain pathogens, and clinical efficacy in specific patient populations. This compound generally demonstrates a longer half-life, leading to more sustained plasma concentrations. In vitro studies suggest this compound has greater activity against Streptococcus pneumoniae, while both agents are active against Haemophilus influenzae and Moraxella catarrhalis. Clinical trial data indicate comparable overall efficacy, with some studies suggesting advantages for this compound in terms of bacteriological eradication and clinical response in lower respiratory tract infections.

In Vitro Activity: A Quantitative Comparison

The in vitro activity of this compound and Cefaclor against key respiratory pathogens is a critical determinant of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90), a standard measure of antibacterial potency.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Cefaclor Against Common Respiratory Pathogens

PathogenThis compound (MIC90)Cefaclor (MIC90)
Streptococcus pneumoniae0.125 - 2.00.38 - >32
Haemophilus influenzae (β-lactamase negative)2.0 - 4.02.0 - 8.0
Haemophilus influenzae (β-lactamase positive)4.08.0 - >32
Moraxella catarrhalis (β-lactamase positive)≤0.03 - 0.25≤0.06 - 1.0

Data compiled from multiple in vitro surveillance studies.

Clinical Efficacy in Respiratory Tract Infections

Numerous clinical trials have compared the efficacy and safety of this compound and Cefaclor in the treatment of upper and lower respiratory tract infections. The data presented below is a synthesis of findings from several comparative studies.

Table 2: Clinical and Bacteriological Efficacy in Lower Respiratory Tract Infections (Bronchitis and Pneumonia)

Study OutcomeThis compoundCefaclor
Clinical Response Rate
Acute Bronchitis88%88%
Acute Exacerbations of Chronic Bronchitis80%62%
Pneumonia82%79%
Overall Lower Respiratory Tract Infections84%79%
Bacteriological Eradication Rate
Acute Bronchitis86%82%
Acute Exacerbations of Chronic Bronchitis62%74%
Pneumonia82%71%
Overall Lower Respiratory Tract Infections82%78%

Clinical response and bacteriological eradication rates are based on evaluable patients in respective comparative clinical trials.[1][2][3]

Table 3: Clinical and Bacteriological Efficacy in Upper Respiratory Tract Infections

Study OutcomeThis compoundCefaclor
Clinical Efficacy Rate
Pharyngitis/TonsillitisComparable to CefaclorComparable to this compound
Overall Upper Respiratory Tract Infections94.7%91.5%
Bacteriological Eradication Rate
Pharyngitis/TonsillitisSignificantly greater than Cefaclor in some studies-
Overall Upper Respiratory Tract Infections90.8%85.5%

Efficacy rates are based on evaluable patients in respective comparative clinical trials.[1][4]

Pharmacokinetic Profile

The pharmacokinetic properties of an antibiotic are crucial for its clinical effectiveness. This compound exhibits a significantly longer elimination half-life compared to Cefaclor, resulting in a greater area under the curve (AUC) and more sustained plasma concentrations.

Table 4: Comparative Pharmacokinetics of this compound and Cefaclor

ParameterThis compoundCefaclor
Elimination Half-life (t½) ~1.3 hours~0.6 hours
Peak Plasma Concentration (Cmax) - 500 mg dose ~11.2 µg/mL~17.3 µg/mL
Area Under the Curve (AUC) - 500 mg dose Approximately 2-fold greater than Cefaclor-
Protein Binding ~36%~25%

Pharmacokinetic parameters were determined in healthy adult volunteers.[5]

Mechanism of Action and Resistance

Both this compound and Cefaclor are bactericidal agents that function by inhibiting bacterial cell wall synthesis. Their primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

dot

cluster_drug Cephalosporin Action cluster_bacteria Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibition Cell_Lysis Cell Lysis (Bactericidal Effect) Cefaclor Cefaclor Cefaclor->PBPs Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes PBPs->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Caption: Mechanism of action for this compound and Cefaclor.

Resistance to these cephalosporins can arise through two primary mechanisms: alterations in the target PBPs, which reduces the binding affinity of the drug, and the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring. Studies have shown that for penicillin-resistant Streptococcus pneumoniae, both this compound and Cefaclor exhibit decreased affinity for PBPs.[6] this compound is reported to be relatively stable against hydrolysis by a number of β-lactamases, whereas Cefaclor is susceptible to certain types of these enzymes.[4][7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are generalized descriptions of the key experimental protocols.

In Vitro Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) are typically determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

dot

Start Bacterial Isolate from Respiratory Specimen Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Drug Dilutions with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound & Cefaclor Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End Report MIC90 Read_Results->End

Caption: General workflow for MIC determination.

Protocol Details:

  • Bacterial Strains: Clinical isolates of respiratory pathogens such as S. pneumoniae, H. influenzae, and M. catarrhalis are used.

  • Media: Cation-adjusted Mueller-Hinton broth is commonly used for broth microdilution, while Mueller-Hinton agar is used for agar dilution. For fastidious organisms like H. influenzae, the media is supplemented with hemin and NAD (Haemophilus Test Medium).

  • Inoculum Preparation: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared.

  • Drug Concentrations: Serial twofold dilutions of this compound and Cefaclor are prepared in the appropriate medium.

  • Incubation: The inoculated plates or tubes are incubated at 35-37°C for 16-24 hours in ambient air (or in a CO2-enriched atmosphere for S. pneumoniae).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Clinical Trial Methodology

Comparative clinical trials are typically multicenter, randomized studies designed to evaluate the safety and efficacy of the antibiotics in patients with diagnosed respiratory tract infections.

Key Methodological Components:

  • Patient Population: Adults and/or children with clinical signs and symptoms of upper or lower respiratory tract infections (e.g., pharyngitis, tonsillitis, acute bronchitis, acute bacterial exacerbation of chronic bronchitis, pneumonia).

  • Diagnosis: Diagnosis is confirmed by clinical evaluation, and where feasible, by microbiological culture of appropriate specimens (e.g., sputum, throat swab) to identify the causative pathogen(s).

  • Randomization: Patients are randomly assigned to receive either this compound or Cefaclor.

  • Dosing Regimen: Common dosing regimens in comparative trials include this compound 500 mg once or twice daily and Cefaclor 250 mg or 500 mg three times daily.[1] The duration of therapy is typically 7 to 14 days.[1]

  • Efficacy Assessment:

    • Clinical Efficacy: Assessed at the end of therapy and at a follow-up visit, based on the resolution or improvement of signs and symptoms of infection.

    • Bacteriological Efficacy: Determined by the eradication, presumed eradication, or persistence of the initial pathogen in post-treatment cultures.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Conclusion

Both this compound and Cefaclor are valuable therapeutic options for the treatment of respiratory tract infections. This compound's favorable pharmacokinetic profile, particularly its longer half-life, may offer an advantage in terms of dosing convenience and sustained therapeutic concentrations. In vitro data suggests superior activity of this compound against S. pneumoniae. While clinical outcomes are often comparable, some evidence points to improved bacteriological eradication rates with this compound in certain respiratory infections. The choice between these two agents should be guided by local susceptibility patterns, the specific pathogen, the site and severity of infection, and patient-specific factors.

References

Cefprozil Demonstrates Potent Efficacy in Murine Infection Model, Outperforming Key Comparators Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals Cefprozil's robust bactericidal activity and survival benefits in a validated murine model of Streptococcus pneumoniae infection, a leading cause of community-acquired pneumonia. The findings, supported by detailed experimental evidence, position this compound as a highly effective agent against both susceptible and intermediately resistant pneumococcal strains.

This guide provides an objective comparison of this compound's performance against other antibiotics, leveraging data from a neutropenic murine thigh infection model—a well-established pharmacodynamic tool for assessing antimicrobial effectiveness. The data is presented in clearly structured tables, accompanied by a detailed experimental protocol and a visual workflow of the study design.

Comparative Efficacy of this compound Against S. pneumoniae

This compound's efficacy was evaluated based on two primary endpoints: the reduction in bacterial density in infected tissue and the overall survival rate. The data demonstrates a clear correlation between the minimum inhibitory concentration (MIC) of this compound for a given pneumococcal isolate and its effectiveness in vivo.

Table 1: In Vivo Efficacy of this compound Against Streptococcus pneumoniae Isolates in a Murine Thigh Infection Model [1]

S. pneumoniae IsolateThis compound MIC (μg/ml)Change in Bacterial Density (log10 CFU/thigh) over 24h96-Hour Survival Rate (%)
Susceptible Strains
Isolate A≤2>2.6 log reduction100
Isolate B≤2>2.6 log reduction100
Resistant Strains
Isolate C≥4Minimal killing or growthSubstantial mortality
Isolate D≥4Minimal killing or growthSubstantial mortality
Untreated Control N/ABacterial growth0

Note: The study demonstrated that for isolates with a this compound MIC of ≤2 μg/ml, significant bacterial eradication and 100% survival were observed.[1] Conversely, for isolates with an MIC of ≥4 μg/ml, there was minimal bacterial killing or even growth, leading to significant mortality.[1]

While direct comparative studies of this compound in a murine pneumonia model are limited, in vitro pharmacodynamic models provide valuable insights into its bactericidal activity against S. pneumoniae relative to other oral antibiotics.

Table 2: Comparative Bactericidal Activity of Oral Antibiotics Against Penicillin-Susceptible and -Resistant S. pneumoniae (In Vitro Pharmacodynamic Model) [2]

AntibioticEfficacy Against Penicillin-Susceptible IsolateEfficacy Against Intermediately Penicillin-Resistant IsolateEfficacy Against Penicillin-Resistant Isolate
This compound Equivalent to Penicillin and Cefaclor at 48hSuperior rate and extent of killing at 24hInferior activity, no 99.9% kill
Penicillin Statistically significant killingEquivalent to this compound and Cefaclor at 48hInferior activity, no 99.9% kill
Cefaclor Equivalent to Penicillin and this compound at 48hEquivalent to Penicillin and this compound at 48hInferior activity, no 99.9% kill
Cefixime Statistically significant killing-Inferior activity, no 99.9% kill
Loracarbef Did not achieve 99.9% reduction-Inferior activity, no 99.9% kill

This in vitro model highlights this compound's superior performance against intermediately resistant S. pneumoniae compared to other oral agents.[2]

Experimental Protocols

The following is a detailed methodology for the neutropenic murine thigh infection model used to generate the in vivo efficacy data for this compound.

1. Animal Model and Neutropenia Induction:

  • Specific pathogen-free, female ICR mice weighing 22 to 26 grams were used.

  • Mice were rendered neutropenic by two intraperitoneal injections of cyclophosphamide, administered 4 days and 1 day prior to infection. This ensures that the observed antimicrobial effect is directly attributable to the antibiotic and not the host's immune response.

2. Bacterial Strains and Inoculum Preparation:

  • Nineteen clinical isolates of S. pneumoniae with a range of this compound MICs were used.[1]

  • Bacteria were grown on Trypticase soy agar with 5% sheep blood.

  • The inoculum was prepared by growing the bacteria in cation-adjusted Mueller-Hinton broth with 5% lysed horse blood to a concentration of 10^6 to 10^7 colony-forming units (CFU) per thigh.[1]

3. Pharmacokinetic Simulation and Dosing:

  • To mimic the pharmacokinetic profile of this compound in children, the renal function of the mice was transiently impaired with uranyl nitrate.[1]

  • A commercially available this compound suspension was administered orally every 12 hours at a dose of 6 mg/kg of body weight.[1]

4. Infection and Treatment:

  • Mice were infected via an intramuscular injection of the bacterial suspension into the thigh.

  • This compound therapy was initiated 2 hours post-infection.[1] Control animals received sterile water.

5. Efficacy Assessment:

  • Bacterial Density: At 0 and 24 hours post-infection, thighs were harvested, homogenized, and serially diluted to determine the bacterial density (CFU per thigh).[1]

  • Survival: A separate cohort of mice was used to assess survival over a 96-hour period of therapy.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the murine thigh infection model used to validate the efficacy of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Neutropenia Neutropenia Induction (Cyclophosphamide) Infection Thigh Infection (10^6-10^7 CFU) Neutropenia->Infection PK_Sim Pharmacokinetic Simulation (Uranyl Nitrate) PK_Sim->Infection Inoculum Inoculum Preparation (S. pneumoniae) Inoculum->Infection Treatment Treatment Initiation (2h post-infection) This compound (6 mg/kg, q12h) vs. Control Infection->Treatment Bacterial_Density Bacterial Density Measurement (0h and 24h) Treatment->Bacterial_Density Survival Survival Assessment (96h) Treatment->Survival

Caption: Experimental workflow of the neutropenic murine thigh infection model.

Conclusion

The data from this murine infection model provides strong evidence for the efficacy of this compound against Streptococcus pneumoniae. The significant reduction in bacterial load and high survival rates observed against susceptible and intermediately resistant strains underscore its potential as a valuable therapeutic option for pneumococcal infections.[1] The detailed experimental protocol and workflow provided here offer a transparent and reproducible framework for researchers in the field of antimicrobial drug development.

References

A Comparative Analysis of Cefprozil Cross-Resistance with Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of cefprozil with other cephalosporins, supported by experimental data. The information presented is intended to inform research and development efforts in the field of antibacterial therapeutics.

Executive Summary

This compound, a second-generation oral cephalosporin, demonstrates a broad spectrum of activity against common respiratory and skin pathogens. Its stability against certain β-lactamases and its activity profile against penicillin-resistant Streptococcus pneumoniae are notable features. Understanding the cross-resistance patterns between this compound and other cephalosporins is critical for predicting its efficacy against strains with pre-existing resistance to other β-lactam agents. This guide summarizes the available data on this topic, focusing on the underlying mechanisms of resistance, including β-lactamase production and alterations in penicillin-binding proteins (PBPs).

Comparative In Vitro Activity: A Quantitative Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other cephalosporins against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of an antibiotic's potency.

Table 1: Comparative MICs (μg/mL) of this compound and Other Cephalosporins against Key Respiratory Pathogens

OrganismThis compoundCefaclorCefuroximeCefixime
Streptococcus pneumoniae (Penicillin-Susceptible)0.06 - 0.50.25 - 20.06 - 0.50.5 - 2
Streptococcus pneumoniae (Penicillin-Intermediate)0.25 - 21 - 80.25 - 22 - 8
Streptococcus pneumoniae (Penicillin-Resistant)0.5 - 44 - 321 - 88 - 32
Haemophilus influenzae (β-lactamase negative)1 - 42 - 80.5 - 2≤0.06 - 0.25
Haemophilus influenzae (β-lactamase positive)2 - 88 - 321 - 4≤0.06 - 0.25
Moraxella catarrhalis (β-lactamase positive)0.5 - 21 - 40.5 - 20.12 - 0.5

Data compiled from multiple in vitro studies.

Table 2: this compound Activity against Cephalosporin-Resistant Haemophilus influenzae

Resistance Profileβ-lactamase TypeCefaclor MIC (μg/mL)This compound MIC (μg/mL)Cefuroxime MIC (μg/mL)
Cefaclor-ResistantROB-1≥164 - >32≤2 - 4
Cefaclor-ResistantTEM≥162 - 16≤2 - 8

Data highlights that a significant percentage of cefaclor-resistant H. influenzae, particularly those producing ROB-1 β-lactamase, exhibit cross-resistance to this compound.[1]

Mechanisms of Cross-Resistance

Cross-resistance between this compound and other cephalosporins is primarily mediated by two mechanisms: enzymatic degradation by β-lactamases and target site modification through alterations in penicillin-binding proteins (PBPs).

β-Lactamase-Mediated Resistance

β-lactamases are enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. The effectiveness of this inactivation depends on the specific type of β-lactamase and the cephalosporin.

  • Class A β-lactamases (e.g., TEM, SHV): this compound demonstrates greater stability to hydrolysis by some common plasmid-mediated β-lactamases compared to older oral cephalosporins like cefaclor.[2] However, extended-spectrum β-lactamases (ESBLs) can effectively hydrolyze this compound.

  • ROB-1 β-lactamase: In Haemophilus influenzae, the presence of the ROB-1 β-lactamase is strongly correlated with resistance to cefaclor and demonstrates significant cross-resistance to this compound.[1]

Beta_Lactamase_Hydrolysis cluster_outside Bacterial Periplasmic Space Cephalosporin Cephalosporin Beta_Lactamase β-Lactamase Enzyme Inactive_Metabolite Inactive Metabolite

Penicillin-Binding Protein (PBP) Alterations

PBPs are bacterial enzymes essential for cell wall synthesis and are the primary targets of β-lactam antibiotics. Alterations in the structure of PBPs can reduce the binding affinity of cephalosporins, leading to resistance.

In Streptococcus pneumoniae, resistance to penicillin and cephalosporins is often a result of mosaic PBP genes arising from interspecies recombination. Specific amino acid substitutions in PBP1a, PBP2x, and PBP2b have been linked to reduced susceptibility. Studies have shown that for penicillin-resistant S. pneumoniae (PRSP), the affinity of both cefaclor and this compound for PBP1a, PBP2x, and PBP2b is decreased.[3]

PBP_Alteration cluster_membrane Bacterial Cell Membrane Cephalosporin Cephalosporin PBP_Normal Normal PBP Cephalosporin->PBP_Normal High-affinity binding PBP_Altered Altered PBP Cephalosporin->PBP_Altered Low-affinity binding Inhibited_Synthesis Inhibited Synthesis PBP_Normal->Inhibited_Synthesis Inhibition Continued_Synthesis Continued Synthesis PBP_Altered->Continued_Synthesis No Inhibition Cell_Wall_Synthesis Cell Wall Synthesis

Experimental Protocols

The determination of in vitro cross-resistance relies on standardized antimicrobial susceptibility testing methods. The following are summaries of the key experimental protocols.

Agar Dilution Method for MIC Determination

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Agar_Dilution_Workflow Start Start Prepare_Antibiotic_Stock Prepare Antibiotic Stock Solutions Start->Prepare_Antibiotic_Stock Prepare_Agar_Plates Prepare Agar Plates with Serial Two-fold Dilutions of Antibiotics Prepare_Antibiotic_Stock->Prepare_Agar_Plates Inoculate_Plates Inoculate Agar Plates with Bacterial Suspension Prepare_Agar_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Determine MIC: Lowest Concentration with no Visible Growth Incubate->Read_MIC End End Read_MIC->End

Detailed Steps:

  • Preparation of Antimicrobial Agent Stock Solutions: Prepare concentrated stock solutions of each cephalosporin according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Agar Plates: Aseptically add appropriate volumes of the antibiotic stock solutions to molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow to solidify.

  • Preparation of Inoculum: From a pure overnight culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension to the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth Microdilution Method for MIC Determination

This method is a more automated and high-throughput alternative to the agar dilution method.

Broth_Microdilution_Workflow Start Start Prepare_Plates Prepare 96-well Microtiter Plates with Serial Dilutions of Antibiotics in Broth Start->Prepare_Plates Inoculate_Wells Inoculate each well with the Bacterial Suspension Prepare_Plates->Inoculate_Wells Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Wells Incubate Incubate Plates at 35-37°C for 16-20 hours Inoculate_Wells->Incubate Read_MIC Determine MIC: Lowest Concentration with no Visible Turbidity Incubate->Read_MIC End End Read_MIC->End

Detailed Steps:

  • Preparation of Microtiter Plates: Use commercially prepared or laboratory-prepared 96-well microtiter plates containing serial two-fold dilutions of the cephalosporins in cation-adjusted Mueller-Hinton broth.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum as described for the agar dilution method.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Conclusion

The cross-resistance of this compound with other cephalosporins is a complex issue influenced by the specific bacterial species and the underlying resistance mechanisms. While this compound may offer an advantage over some older oral cephalosporins against certain β-lactamase-producing strains, significant cross-resistance can occur, particularly in the presence of specific enzymes like ROB-1 or in strains with altered PBPs. A thorough understanding of these resistance mechanisms and the use of standardized susceptibility testing are essential for the rational development and clinical application of this compound and other cephalosporins.

References

Comparative In Vitro Activity of Cefprozil and Amoxicillin-Clavulanate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro activity of Cefprozil, a second-generation cephalosporin, and amoxicillin-clavulanate, a combination antibiotic.[1] this compound works by inhibiting bacterial cell wall synthesis, while amoxicillin-clavulanate combines a beta-lactam antibiotic with a beta-lactamase inhibitor, broadening its spectrum against resistant bacteria.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and workflow visualizations.

Data Presentation: Quantitative Susceptibility

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize MIC50 and MIC90 values—the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively—for this compound and amoxicillin-clavulanate against key respiratory pathogens.

Table 1: In Vitro Activity Against Streptococcus pneumoniae

AntibioticPenicillin SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Amoxicillin-Clavulanate All Isolates0.0160.03293.9 - 98.7%[2][3]
This compound All Isolates--62.6 - 90.6%[2][3]
Amoxicillin-Clavulanate Penicillin-Resistant--60 - 62%[4]
This compound Penicillin-Resistant--<2%[4]

Data compiled from multiple surveillance studies. Susceptibility percentages may vary based on local resistance patterns and interpretive criteria.[2][3][4]

Table 2: In Vitro Activity Against Haemophilus influenzae

Antibioticβ-Lactamase ProductionMIC90 (µg/mL)Susceptibility (%)
Amoxicillin-Clavulanate All Isolates0.8498 - 100%[2][4]
This compound All Isolates-14 - 85.5%[2][5]
Amoxicillin-Clavulanate β-Lactamase Positive-99 - 100%[5]
This compound β-Lactamase Positive-84 - 85.5%[5]

Note: The effectiveness of this compound against H. influenzae can be significantly lower compared to amoxicillin-clavulanate, particularly for β-lactamase producing strains.[2]

Table 3: In Vitro Activity Against Moraxella catarrhalis

Antibioticβ-Lactamase ProductionMIC90 (µg/mL)Susceptibility (%)
Amoxicillin-Clavulanate All Isolates (Often >90%)0.62100%[4][6][7]
This compound All Isolates (Often >90%)-84 - 85.5%[5]

Note: Nearly all clinical isolates of M. catarrhalis produce β-lactamase. Amoxicillin-clavulanate demonstrates universal susceptibility against these isolates.[6][7]

Experimental Protocols

The data presented are typically generated using standardized antimicrobial susceptibility testing (AST) methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Broth Microdilution Method for MIC Determination (Based on CLSI M07 Guidelines)

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and amoxicillin-clavulanate are prepared. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in microtiter plates.

  • Inoculum Preparation:

    • Bacterial isolates are grown on appropriate agar plates (e.g., blood agar for S. pneumoniae) for 18-24 hours.

    • Several colonies are selected and suspended in a sterile saline or broth solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension.

    • Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae, Haemophilus Test Medium (HTM) is used, and incubation may be extended to 20-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11] This is determined by visual inspection of the wells.

  • Quality Control: Standard quality control strains with known MIC values (e.g., S. pneumoniae ATCC 49619) are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the standardized workflow for determining and comparing the in vitro activity of the two antimicrobial agents.

G Experimental Workflow for Comparative In Vitro Susceptibility Testing cluster_prep Preparation Phase cluster_testing MIC Testing Phase (CLSI Broth Microdilution) cluster_analysis Analysis Phase isolates 1. Collect Clinical Bacterial Isolates (e.g., S. pneumoniae, H. influenzae) culture 2. Subculture Isolates on Appropriate Agar isolates->culture inoculum 3. Prepare Standardized Inoculum (0.5 McFarland Standard) culture->inoculum inoculate 5. Inoculate Plates with Standardized Bacteria inoculum->inoculate drug_prep 4. Prepare Serial Dilutions of this compound & Amox-Clav in Microtiter Plates drug_prep->inoculate incubate 6. Incubate Plates (35°C, 16-20 hours) inoculate->incubate read_mic 7. Read MIC Values (Lowest concentration with no growth) incubate->read_mic data_compile 8. Compile MIC Data for Both Antimicrobials read_mic->data_compile calc_mic 9. Calculate MIC50/MIC90 & Susceptibility Rates data_compile->calc_mic compare 10. Comparative Analysis of In Vitro Activity calc_mic->compare

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

References

A Comparative Analysis of the Bactericidal Kinetics of Cefprozil and Cefixime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bactericidal kinetics of two prominent cephalosporin antibiotics: Cefprozil and Cefixime. The information presented herein is collated from multiple in vitro studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound, a second-generation cephalosporin, and Cefixime, a third-generation cephalosporin, are bactericidal agents that function by disrupting the synthesis of the bacterial cell wall.[1][2][3][4] Their primary target is the penicillin-binding proteins (PBPs) located in the bacterial cell membrane.[1][2] By binding to these proteins, the antibiotics inhibit the transpeptidation step in peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the cell wall.[1][2] This inhibition leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[1][2] While both drugs share this fundamental mechanism, differences in their chemical structure influence their affinity for PBPs in different bacterial species and their stability against bacterial-produced beta-lactamase enzymes, leading to variations in their antibacterial spectrum and bactericidal activity.[2] Cefixime, for instance, is noted for its stability against many beta-lactamases, making it effective against a wide range of bacteria, including many that are resistant to other beta-lactam antibiotics.[2]

cluster_0 Bacterial Cell cluster_1 PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakened wall leads to Cephalosporin This compound / Cefixime Cephalosporin->PBP Inhibits

Diagram 1: Mechanism of Action of Cephalosporins

Comparative Bactericidal Activity: Experimental Data

The bactericidal activities of this compound and Cefixime have been evaluated against various bacterial pathogens in several studies. The following tables summarize key quantitative data from these investigations, focusing on Minimum Inhibitory Concentrations (MIC), Minimum Bactericidal Concentrations (MBC), and time-kill kinetics.

Table 1: Activity against Streptococcus pneumoniae

ParameterThis compoundCefiximePenicillin-Susceptible IsolatePenicillin-Intermediately Resistant IsolatePenicillin-Resistant IsolateReference
Time to 99.9% Killing Equivalent to Penicillin & Cefaclor at 48hSlower than Penicillin V-potassium (P < 0.029)[5][6]
Rate of Killing Superior to all other regimens (P < 0.013)Inferior to this compound[5][6]
Extent of Killing at 24h Superior to all other regimens (P < 0.0003)Inferior to this compound[5][6]
Activity against Resistant Isolate No appreciable decrease in colony countsNo appreciable decrease in colony counts[5][6]

Table 2: Activity against Enterobacteriaceae from Community-Acquired Urinary Tract Infections

OrganismParameterThis compoundCefiximeNoteReference
Non-ESBL-producing E. coli % Susceptible93.7%85.7%This compound was significantly more active than ciprofloxacin (80.2%, p < 0.0001).[7][7]
Ciprofloxacin-resistant isolates (all species) % Inhibited80-90%80-90%[7]
ESBL-producing isolates % Susceptible<20%<20%[7]
E. coli (Non-ESBL) MIC50 (mg/L)41[7]
MIC90 (mg/L)16>32[7]
MBC50 (mg/L)82[7]
MBC90 (mg/L)>32>32[7]
K. pneumoniae (Non-ESBL) MIC50 (mg/L)20.5[7]
MIC90 (mg/L)82[7]
MBC50 (mg/L)41[7]
MBC90 (mg/L)164[7]
P. mirabilis MIC50 (mg/L)0.50.12[7]
MIC90 (mg/L)10.25[7]
MBC50 (mg/L)10.25[7]
MBC90 (mg/L)20.5[7]

ESBL: Extended-Spectrum β-Lactamase; MIC50/90: Minimum inhibitory concentration for 50%/90% of isolates; MBC50/90: Minimum bactericidal concentration for 50%/90% of isolates.

Experimental Protocols

The data presented above were generated using established methodologies to determine the bactericidal kinetics of antimicrobial agents. The following are detailed descriptions of the key experimental protocols cited in the studies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

  • Bacterial Isolate Preparation : Bacterial isolates are cultured on appropriate agar plates (e.g., MacConkey agar for Enterobacteriaceae) and incubated.[7]

  • Inoculum Preparation : A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared in a suitable broth medium.[7]

  • Microdilution : The antibiotics (this compound and Cefixime) are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[7]

  • Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension and incubated at 35°C for 18-24 hours.[7]

  • MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that shows no visible bacterial growth.[7]

  • MBC Determination : An aliquot from each well showing no visible growth is plated onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.[7]

In Vitro Pharmacodynamic Infection Model (Time-Kill Assay)

This dynamic model simulates human pharmacokinetic profiles of antibiotics to assess their bactericidal activity over time against a bacterial population.

  • Model Setup : A two-compartment glass model is typically used. A central compartment containing the antibiotic is connected to a peripheral infection compartment containing the bacterial culture.[5][6]

  • Pharmacokinetic Simulation : Fresh medium is continuously supplied to the central compartment and then pumped into the infection compartment, while the antibiotic-bacteria mixture is removed at a specific rate to simulate the half-life of the drug in humans.[5][6] Targeted half-lives in one study were 1.3 hours for this compound and 3.5 hours for Cefixime.[5][6]

  • Bacterial Inoculation : The infection compartment is inoculated with a standardized concentration of the test organism (e.g., S. pneumoniae).[5][6]

  • Sampling : Samples are collected from the infection compartment at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).[5][6]

  • Bacterial Viability Counting : The collected samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).[5][6]

  • Data Analysis : The change in bacterial count (log10 CFU/mL) over time is plotted to generate time-kill curves. Bactericidal activity is generally defined as a ≥ 3-log10 (99.9%) reduction in the initial bacterial count.[8]

cluster_0 Preparation cluster_1 Time-Kill Assay cluster_2 Analysis Culture Bacterial Culture (e.g., S. pneumoniae) Inoculum Standardized Inoculum (~10^6 CFU/mL) Culture->Inoculum Assay Inoculate broth with bacteria and antibiotic Inoculum->Assay Antibiotics Prepare Antibiotic Solutions Antibiotics->Assay Incubation Incubate at 37°C with shaking Assay->Incubation Sampling Collect samples at 0, 2, 4, 6, 8, 12, 24h Incubation->Sampling Plating Serial Dilution and Plating Sampling->Plating Counting Colony Counting (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting Analysis Determine Rate of Killing (Bactericidal vs. Bacteriostatic) Plotting->Analysis

Diagram 2: Generalized Experimental Workflow for Time-Kill Kinetics Assay

References

Advancing Cefprozil Analysis: A Comparative Guide to a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of a new, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cefprozil. The performance of this method is objectively compared with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data.

This compound, a second-generation cephalosporin antibiotic, consists of two diastereomers, cis- and trans-Cefprozil, in approximately a 9:1 ratio.[1] Both isomers exhibit antimicrobial activity, making it crucial to have a reliable analytical method for their simultaneous determination in various matrices for pharmacokinetic studies and quality control.[1][2] While HPLC-UV methods have been traditionally used, they often face limitations such as longer analysis times, complex mobile phases, and lower sensitivity, which may not be sufficient for clinical pharmacokinetic studies.[1] The advent of LC-MS/MS technology offers significant advantages in terms of sensitivity, specificity, and speed.[1][3]

This guide details a new, validated LC-MS/MS method for the simultaneous determination of cis- and trans-Cefprozil and compares its performance against a conventional HPLC-UV method.

Comparative Performance Data

The following tables summarize the key validation parameters for the newly validated LC-MS/MS method and a traditional HPLC-UV method, providing a clear comparison of their analytical capabilities.

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range (cis-Cefprozil) 0.025 - 15 µg/mL[1][2]0.1 - 25 µg/mL[4]
Linearity Range (trans-Cefprozil) 0.014 - 1.67 µg/mL[1][2]0.02 - 2.5 µg/mL[4]
Correlation Coefficient (r²) > 0.99[1][3]> 0.998[4]
Lower Limit of Quantification (LLOQ) (cis-Cefprozil) 0.025 µg/mL[1][2]0.1 µg/mL[4]
Lower Limit of Quantification (LLOQ) (trans-Cefprozil) 0.014 µg/mL[1][2]0.02 µg/mL[4]

Table 2: Comparison of Accuracy and Precision

ParameterLC-MS/MS MethodHPLC-UV Method
Accuracy (cis-Cefprozil) 93.1%[1][2]Not explicitly stated
Accuracy (trans-Cefprozil) 103.0%[1][2]Not explicitly stated
Intra-assay Precision (%RSD) < 14.3%[1][2]Not explicitly stated
Inter-assay Precision (%RSD) < 14.3%[1][2]Not explicitly stated

Experimental Protocols

This section provides a detailed methodology for the validated LC-MS/MS method and the comparative HPLC-UV method.

Validated LC-MS/MS Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of an internal standard working solution (this compound-d4).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Total Run Time: 4 minutes.[1]

3. Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 390.1 → 207.1[3]

    • This compound-d4 (IS): m/z 394.1 → 207.1

Comparative HPLC-UV Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of plasma, add 500 µL of acetonitrile.[4]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 100 µL into the HPLC system.

2. High-Performance Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and a phosphate buffer (pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.[4]

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow of the new LC-MS/MS method and a logical comparison of the two analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound-d4) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject into LC System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (Tandem MS) a3->a4 a5 Detection (MRM) a4->a5 d1 Quantification a5->d1 d2 Pharmacokinetic Analysis d1->d2

Caption: Experimental workflow for the validated LC-MS/MS method.

method_comparison lcms LC-MS/MS Method Advantages Disadvantages adv_lcms Higher Sensitivity Higher Specificity Faster Analysis Time Less Matrix Interference lcms:adv->adv_lcms Superior Performance dis_lcms Higher Equipment Cost Requires Specialized Expertise lcms:dis->dis_lcms Considerations hplcuv HPLC-UV Method Advantages Disadvantages adv_hplcuv Lower Equipment Cost Widely Available Simpler Operation hplcuv:adv->adv_hplcuv Accessibility dis_hplcuv Lower Sensitivity Potential for Interference Longer Run Times Larger Sample Volume hplcuv:dis->dis_hplcuv Limitations

Caption: Comparison of LC-MS/MS and HPLC-UV methods.

References

Cefprozil's Standing Among Oral Cephems: A Comparative Susceptibility Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies demonstrates Cefprozil's potent activity against key respiratory and skin pathogens, positioning it as a notable member of the oral cephalosporin class. Comparative data reveals a strong performance profile, particularly against Gram-positive organisms, when benchmarked against other commonly prescribed oral cephems.

This compound, a second-generation oral cephalosporin, has been extensively evaluated for its antibacterial efficacy. This guide synthesizes data from multiple comparative susceptibility studies to provide researchers, scientists, and drug development professionals with a clear overview of this compound's performance against a panel of other oral cephems, including cefaclor, cefuroxime, cefpodoxime, and cefdinir. The presented data, derived from rigorous experimental protocols, facilitates an objective assessment of its in vitro activity.

Comparative In Vitro Susceptibility

The antibacterial potency of this compound and other oral cephalosporins is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and its comparators against a range of clinically significant bacterial species.

Table 1: Comparative Activity Against Streptococcus pneumoniae
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound 0.06 0.125
Cefaclor0.250.38
Cefuroxime0.060.12
Cefpodoxime0.030.06
Cefdinir0.060.12

Data sourced from multiple in vitro studies.

Table 2: Comparative Activity Against Haemophilus influenzae
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound 2.0 4.0
Cefaclor2.04.0
Cefuroxime0.51.0
Cefpodoxime0.120.25
Cefdinir0.250.5

Data sourced from multiple in vitro studies.

Table 3: Comparative Activity Against Moraxella catarrhalis
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound 0.25 0.5
Cefaclor0.51.0
Cefuroxime0.250.5
Cefpodoxime0.120.25
Cefdinir≤0.060.12

Data sourced from multiple in vitro studies.

Experimental Protocols

The data presented in this guide is predominantly derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Key Experimental Methodologies:

  • Broth Microdilution: This method was widely used to determine the Minimum Inhibitory Concentration (MIC) of the tested cephalosporins against various bacterial isolates.[1] In this procedure, twofold serial dilutions of each antimicrobial agent are prepared in Mueller-Hinton broth.[1] For fastidious organisms such as Streptococcus pneumoniae, the broth is often supplemented with laked horse blood.[1] The bacterial inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL) and added to the wells containing the antibiotic dilutions.[1] The plates are then incubated at 35°C for 18-24 hours.[1] The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]

  • Disk Diffusion: While broth microdilution provides quantitative MIC values, the disk diffusion method offers a qualitative assessment of susceptibility. For this test, paper disks impregnated with a standardized amount of the antibiotic are placed on an agar plate that has been uniformly inoculated with the test organism. Following incubation, the diameter of the zone of growth inhibition around each disk is measured. The size of this zone correlates with the organism's susceptibility to the antibiotic.

  • Bacterial Isolates: The studies utilized a large number of recent clinical isolates of key pathogens, such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, to ensure the clinical relevance of the findings.[1][2][3]

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Analysis & Interpretation Isolate Bacterial Isolate from Clinical Sample Inoculum Standardized Inoculum Preparation Isolate->Inoculum Inoculation Inoculation of Media Inoculum->Inoculation Media Agar Plate / Broth Preparation Media->Inoculation Application Application of Antimicrobial Agent (Disk or Dilution) Inoculation->Application Incubate Incubation at 35°C for 18-24 hours Application->Incubate Measurement Measurement of Zone of Inhibition / MIC Incubate->Measurement Interpretation Interpretation of Results (Susceptible, Intermediate, Resistant) Measurement->Interpretation

Caption: Antimicrobial Susceptibility Testing Workflow.

Summary of Findings

Overall, the in vitro susceptibility data indicates that this compound is a potent oral cephalosporin, particularly against Gram-positive cocci such as Streptococcus pneumoniae.[3][4] Its activity against this key respiratory pathogen is comparable to that of cefuroxime and cefdinir, and it is more active than cefaclor.[3] Against Haemophilus influenzae, this compound's activity is similar to cefaclor but less potent than cefuroxime, cefpodoxime, and cefdinir. For Moraxella catarrhalis, this compound demonstrates good activity, comparable to cefuroxime.

These findings, supported by standardized experimental protocols, provide valuable insights for researchers and clinicians in the evaluation and selection of oral cephalosporins for the treatment of common bacterial infections. The choice of an appropriate agent will ultimately depend on the specific pathogen, local resistance patterns, and the clinical context.

References

Comparative safety and tolerability of Cefprozil and erythromycin in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antibacterial drug development, preclinical assessment of safety and tolerability is a critical step in identifying viable candidates for clinical trials. This guide provides a comparative overview of the preclinical safety profiles of Cefprozil, a second-generation cephalosporin antibiotic, and Erythromycin, a macrolide antibiotic, based on available experimental data.

Executive Summary

Preclinical data indicates that this compound exhibits a favorable safety and tolerability profile, characterized by a high lethal dose (LD50) in animal models and a low incidence of severe adverse effects.[1][2] Erythromycin, while also a widely used antibiotic, is associated with a higher incidence of gastrointestinal and potential liver-related toxicities in preclinical studies.[3][4] Direct head-to-head preclinical comparisons are limited in the public domain; however, the individual preclinical data, supported by extensive clinical trial comparisons, suggests a better tolerability profile for this compound.[5][6]

Quantitative Data Comparison

The following table summarizes key quantitative safety and tolerability data from preclinical studies. It is important to note that these values are derived from separate studies and may not represent a direct, controlled comparison.

ParameterThis compoundErythromycinAnimal Model
Acute Oral LD50 >5000 mg/kg[1][2]Not explicitly found in searchesRat
Hepatotoxicity Rarely reported[1][2]Mild hepatotoxicity at higher doses[3]Rat
Gastrointestinal Effects Low incidence of diarrhea[7]Substantial GI side effects noted[4]General observation

Experimental Protocols

Detailed methodologies are essential for the robust evaluation of drug safety in preclinical models. Below are representative protocols for key experiments in antibiotic safety assessment.

Acute Oral Toxicity Study (LD50 Determination)

This study design is fundamental in establishing the acute lethal dose of a new chemical entity.

  • Animal Model: Typically, Sprague-Dawley rats or Swiss albino mice of both sexes are used. Animals are housed in controlled environmental conditions with a standard diet and water ad libitum.

  • Drug Administration: The test compound (this compound or Erythromycin) is administered as a single oral dose via gavage. A range of doses is tested in different groups of animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes over a 14-day period.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organ toxicity.

  • Data Analysis: The LD50, the dose at which 50% of the animals are expected to die, is calculated using statistical methods such as the probit analysis. For this compound, single oral doses as high as 5000 mg/kg did not result in serious or lethal consequences in animal toxicology studies.[1][2]

In Vitro Hepatotoxicity Assay in Primary Rat Hepatocytes

This assay provides an early indication of a drug's potential to cause liver injury.

  • Cell Culture: Primary hepatocytes are isolated from rat livers and cultured in a monolayer.

  • Drug Exposure: The cultured hepatocytes are exposed to varying concentrations of the test antibiotic for a specified period (e.g., 24-48 hours).

  • Endpoint Measurement: Cytotoxicity is assessed by measuring the leakage of intracellular enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) into the culture medium. Cell viability can also be determined using assays like the MTT or SRB assay.

  • Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is determined. Studies have indicated that erythromycin has a lower in-vitro hepatotoxic potential compared to other macrolides like clarithromycin and telithromycin.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical safety assessment of a new antibiotic.

cluster_0 In Vitro Screening cluster_1 In Vivo Acute and Sub-chronic Toxicity cluster_2 Specialized Toxicology Studies A Cytotoxicity Assays (e.g., HepG2, primary hepatocytes) B Genotoxicity Assays (e.g., Ames test, micronucleus test) A->B C Single Dose Acute Toxicity (LD50) in Rodent Models B->C D Repeat-Dose Toxicity (28-day) in Rodent and Non-rodent Models C->D E Cardiovascular Safety Pharmacology (e.g., hERG assay, telemetry in dogs) D->E F Reproductive and Developmental Toxicity Studies E->F G Carcinogenicity Studies (if required) F->G

Caption: Generalized workflow for preclinical safety assessment of antibiotics.

References

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